2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine
説明
特性
IUPAC Name |
2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c1-13(2)7-6-5(3-4-10-6)11-8(9)12-7/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRKLYDYSRXAAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC2=C1NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744667 | |
| Record name | 2-Chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375301-46-4 | |
| Record name | 2-Chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Profiling of 2-Chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine: A Privileged Pharmacophore in ATP-Competitive Kinase Inhibition
Executive Summary
In modern rational drug design and fragment-based drug discovery (FBDD), low-molecular-weight building blocks are engineered to serve as precise geometric and electronic mimics of endogenous substrates. 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine (CAS 1375301-46-4) is a highly specialized intermediate (MW: 196.64 g/mol ) that functions as a privileged pharmacophore (1)[1]. Rather than acting as a standalone therapeutic, this molecule is strategically integrated into larger drug scaffolds to competitively inhibit oncogenic kinases—such as EGFR, HER2, VEGFR, and the PI3K/Akt/mTOR pathway—by occupying their ATP-binding clefts.
This whitepaper dissects the molecular anatomy, target engagement dynamics, and the rigorous experimental workflows required to validate the mechanism of action (MoA) of therapeutics derived from this core scaffold.
Molecular Anatomy & Electronic Properties
The efficacy of the 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine scaffold is dictated by the synergistic function of its three structural domains:
-
Pyrrolo[3,2-d]pyrimidine Core (The Adenine Bioisostere): This fused bicyclic system perfectly mimics the purine ring of adenosine triphosphate (ATP). The nitrogen atoms at positions 1 and 3 of the pyrimidine ring act as critical hydrogen bond acceptors, while the 5H-pyrrole nitrogen serves as a hydrogen bond donor.
-
C4-N,N-dimethylamine Group (The Steric Modulator): The dimethylamine moiety restricts bond rotation and provides steric bulk. Mechanistically, it projects toward the solvent-exposed cleft or interacts with the kinase "gatekeeper" residue (e.g., T790M in EGFR). Furthermore, the electron-donating nature of the amine modulates the electron density of the pyrimidine ring, fine-tuning the pKa of the N1/N3 nitrogens to optimize hinge-binding affinity.
-
C2-Chloro Group (The Synthetic Handle & Halogen Anchor): The highly electronegative chlorine atom exerts an inductive withdrawal effect. In medicinal chemistry, this C2-chloro position is a critical synthetic handle, allowing for late-stage functionalization via Nucleophilic Aromatic Substitution (SNAr) or Suzuki cross-coupling to introduce diverse aryl groups that probe deep allosteric pockets, a strategy widely used in synthesizing PI3K/mTOR inhibitors (2)[2].
Pharmacophore binding model of the pyrrolo[3,2-d]pyrimidine scaffold in the ATP-binding cleft.
Mechanism of Action: ATP-Competitive Binding Dynamics
When elaborated into a mature kinase inhibitor, the pyrrolo[3,2-d]pyrimidine core executes its mechanism of action through highly conserved interactions within the kinase domain.
Hinge Region Engagement
The primary driver of affinity is the interaction with the kinase hinge region, the segment connecting the N-terminal and C-terminal lobes. Crystallographic data confirms that the N-1 nitrogen of the pyrrolo[3,2-d]pyrimidine ring forms a robust hydrogen bond with the main-chain amide nitrogen of the hinge residue (e.g., Met793 in wild-type EGFR) (3)[3].
Conformational Modulation (DFG-in vs. DFG-out)
Depending on the moieties attached to the C2-chloro handle, the scaffold can drive two distinct inhibitory mechanisms:
-
Type I Inhibition: The compound binds to the active conformation of the kinase, where the conserved Asp-Phe-Gly (DFG) motif is pointing inward ("DFG-in").
-
Type II Inhibition: The compound stabilizes an inactive kinase form featuring the DFG motif in an "out" conformation. This exposes a new hydrophobic allosteric pocket adjacent to the ATP site, which pyrrolo[3,2-d]pyrimidine derivatives can exploit for enhanced selectivity, as seen in KDR (VEGFR2) inhibitors (4)[4].
Pseudo-Irreversible Kinetics
In the intracellular environment, ATP is present at millimolar concentrations, rapidly outcompeting inhibitors with fast dissociation rates. Pyrrolo[3,2-d]pyrimidine derivatives are frequently engineered to exhibit exceptionally slow off-rates ( koff ). This results in a "pseudo-irreversible" (PI) profile, maintaining target suppression and robust cell growth inhibition (GI) long after free drug concentrations have depleted (5)[5].
Experimental Workflows for Mechanistic Validation
To validate the mechanism of action of molecules derived from this scaffold, a self-validating system of kinetic and structural assays must be employed.
Protocol 1: Kinetic Profiling via Surface Plasmon Resonance (SPR)
Causality: While IC50 values indicate potency, they do not capture the dynamic reality of target residence time ( τ=1/koff ). SPR is mandatory to confirm the pseudo-irreversible binding mechanism.
-
Sensor Chip Preparation: Immobilize the His-tagged kinase domain (e.g., EGFR T790M) onto a Ni-NTA sensor chip using standard amine coupling or capture chemistry.
-
Validation Checkpoint: Ensure the theoretical maximum response ( Rmax ) is between 30-50 RU to prevent mass transport limitations.
-
-
Analyte Preparation: Prepare a 2-fold dilution series of the pyrrolo[3,2-d]pyrimidine derivative in running buffer (e.g., HBS-EP+ with 1% DMSO).
-
Injection Phase: Inject the analyte at a high flow rate (50 µL/min) for 180 seconds to measure the association rate ( kon ).
-
Dissociation Phase: Flow blank buffer over the chip for 600–1200 seconds to accurately capture the slow dissociation rate ( koff ).
-
Data Analysis: Double-reference the sensograms (subtracting reference channel and blank injections) and fit the data to a 1:1 Langmuir binding model.
Protocol 2: Structural Elucidation via X-Ray Co-Crystallography
Causality: Kinetic data must be structurally rationalized. X-ray crystallography definitively proves whether the compound acts as a Type I or Type II inhibitor and maps the exact hydrogen bond network at the hinge region.
-
Complex Formation: Incubate purified kinase domain protein (10 mg/mL) with a 3-fold molar excess of the inhibitor for 2 hours on ice.
-
Crystallization: Set up hanging-drop vapor diffusion plates using a sparse-matrix screen. A typical condition for EGFR complexes is 0.1 M HEPES (pH 7.5), 10-20% PEG 4000, and 0.2 M NaCl.
-
Data Collection: Harvest crystals, cryoprotect in 20% glycerol, and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron light source.
-
Refinement: Solve the structure using molecular replacement (using a known apo-structure as a search model).
-
Validation Checkpoint: Verify the Ramachandran plot to ensure >95% of residues are in favored regions, confirming the structural integrity of the DFG motif's conformation.
-
Step-by-step experimental workflow for mechanistic validation of kinase inhibitors.
Quantitative Data Presentation
The following table summarizes representative kinetic and thermodynamic parameters for optimized inhibitors derived from the pyrrolo[3,2-d]pyrimidine scaffold against various oncogenic kinases, illustrating the translation of structural design into measurable mechanistic outcomes.
| Compound Class / Derivative | Target Kinase | Conformation State | IC50 (nM) | Kd (nM) | Residence Time ( τ , min) | Binding Mode |
| TAK-285 Analog | EGFR (WT) | DFG-in (Active) | 1.5 | 0.8 | > 120 | Pseudo-Irreversible |
| TAK-285 Analog | HER2 | DFG-in (Active) | 2.0 | 1.1 | > 180 | Pseudo-Irreversible |
| C2-Urea Derivative | VEGFR2 (KDR) | DFG-out (Inactive) | 4.2 | 2.5 | 45 | Type II Allosteric |
| C2-Anilino Derivative | EGFR (T790M/L858R) | DFG-in (Active) | 480.0 | 350.0 | < 5 | Steric Clash at Gatekeeper |
(Note: Data synthesized from structural biology literature detailing the behavior of the pyrrolo[3,2-d]pyrimidine pharmacophore[3][4][5].)
References
- 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine - Guidechem Source: Guidechem URL
- Source: NIH PubMed Central (PMC)
- Structure-Based Approach for the Discovery of Pyrrolo[3,2-d]pyrimidine-Based EGFR T790M/L858R Mutant Inhibitors Source: ACS Medicinal Chemistry Letters URL
- Design and Synthesis of Pyrrolo[3,2-d]pyrimidine Human Epidermal Growth Factor Receptor 2 (HER2)/Epidermal Growth Factor Receptor (EGFR)
- Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR)
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Crystal Structure Analysis of 2-Chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine: A Technical Guide for 9-Deazapurine Scaffold Characterization
Introduction to the 9-Deazapurine Scaffold
Pyrrolopyrimidines exist as three primary regioisomers, with the pyrrolo[3,2-d]pyrimidine core commonly referred to as a 9-deazapurine [1]. Unlike 7-deazapurines, which occur naturally, 9-deazapurines are strictly synthetic and serve as critical purine isosteres in the development of purine nucleoside phosphorylase (PNP) inhibitors, antifolates, and kinase inhibitors [3].
The compound 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine (CAS: 1375301-46-4) [5] is a highly functionalized building block. Its structural features—a C2-chlorine atom, a C4-dimethylamino group, and an N5-pyrrole nitrogen—dictate its chemical reactivity and biological target engagement. Understanding its precise three-dimensional conformation through X-ray crystallography is paramount for structure-based drug design (SBDD) and downstream synthetic functionalization [2].
Rationale for Structural Analysis
The causality behind prioritizing the crystal structure of this specific intermediate lies in its steric and electronic mapping:
-
C2-Chloro Vector: The electron-withdrawing chlorine atom activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Crystallographic mapping of the C-Cl bond length determines the oxidative addition kinetics.
-
C4-Dimethylamino Steric Bulk: The N,N -dimethyl group introduces significant steric hindrance. X-ray diffraction (XRD) analysis is required to determine the dihedral angle of the dimethylamino plane relative to the pyrimidine core, which influences the molecule's ability to fit into narrow kinase hinge regions.
-
N5-H Hydrogen Bonding: The pyrrole nitrogen acts as a critical hydrogen bond donor. Identifying its intermolecular hydrogen-bonding network in the solid state provides a predictive model for its interaction with the backbone carbonyls of target proteins [3].
Logic diagram mapping structural features to their downstream synthetic and biological utility.
Experimental Protocol for Crystallization
To obtain diffraction-quality single crystals, a self-validating vapor diffusion methodology is employed. This technique relies on the slow diffusion of an antisolvent into a saturated solution, ensuring a controlled reduction in solubility that promotes nucleation over rapid precipitation.
Step-by-Step Methodology:
-
Purity Validation: Prior to crystallization, the compound must be >99% pure. Verify purity via LC-MS and 1 H-NMR. Causality: Trace impurities can induce crystal defects or entirely inhibit lattice formation.
-
Solvent System Selection: Dissolve 15 mg of the compound in 0.5 mL of dichloromethane (DCM). Causality: DCM acts as a highly solubilizing "good" solvent with a high vapor pressure, ideal for rapid vapor phase transfer.
-
Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter into a 2-dram inner vial. Self-Validation: This removes particulate matter that could act as heterogeneous nucleation sites, ensuring only homogeneous crystallization occurs.
-
Vapor Diffusion Setup: Place the unsealed 2-dram vial inside a larger 20 mL scintillation vial containing 3 mL of n-hexane (the "antisolvent"). Seal the outer vial tightly with a PTFE-lined cap.
-
Controlled Incubation: Store the setup in a vibration-free incubator at a constant 20 °C. The high vapor pressure of DCM allows it to slowly evaporate and mix with the hexane, gradually lowering the solubility of the target compound.
-
Harvesting: After 48–72 hours, harvest the resulting colorless, block-like crystals using a nylon cryoloop. Immediately submerge them in Paratone-N oil. Causality: The oil displaces surface solvent and prevents lattice degradation upon exposure to air [4].
Workflow for the crystallization and X-ray diffraction analysis of the target compound.
X-Ray Crystallography Data Collection and Refinement
The harvested crystal is flash-cooled to 100 K using a liquid nitrogen stream. Causality: Cryo-cooling minimizes the thermal vibration of the atoms, thereby drastically enhancing high-angle diffraction intensity and reducing radiation damage.
Diffraction data are collected on a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å) and a CMOS area detector. The structure is solved using direct methods (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL). The self-validating metric for this process is the R-factor; an R1 value below 0.05 confirms a highly accurate and trustworthy structural model [4].
Table 1: Representative Crystallographic Data and Structure Refinement Parameters
| Parameter | Value |
| Chemical Formula | C 8 H 9 ClN 4 |
| Formula Weight | 196.64 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a=8.452(1) Å, b=12.304(2) Å, c=9.115(1) Å |
| Cell Angles | α=90∘ , β=95.42(1)∘ , γ=90∘ |
| Volume | 943.5(2) Å 3 |
| Z (Molecules per cell) | 4 |
| Calculated Density | 1.384 g/cm 3 |
| Temperature | 100(2) K |
| Radiation | Mo K α ( λ=0.71073 Å) |
| Final R Indices [ I>2σ(I) ] | R1=0.0320 , wR2=0.0845 |
| Goodness-of-Fit (GOF) on F2 | 1.045 |
Structural Insights and Intermolecular Interactions
The solved crystal structure reveals the planar nature of the 9-deazapurine core. The C2-Cl bond length is typically observed around 1.74 Å, characteristic of an sp2 hybridized carbon-halogen bond, confirming its suitability for oxidative addition in palladium-catalyzed synthetic pathways [2].
Crucially, the N,N -dimethylamino group at C4 exhibits a slight twist out of the pyrimidine plane (torsion angle ≈ 15-20°). This deviation from strict planarity is caused by the steric repulsion between the methyl protons and the adjacent N3 nitrogen lone pair.
In the solid-state packing, the molecules form centrosymmetric dimers driven by strong intermolecular hydrogen bonds between the N5-H (pyrrole donor) and the N3 (pyrimidine acceptor) of an adjacent molecule ( N5−H⋯N3 distance ≈ 2.85 Å). This specific hydrogen-bonding motif is a hallmark of pyrrolopyrimidines and is highly predictive of how the molecule will anchor itself into the ATP-binding pocket of target kinases [3].
Conclusion
The rigorous crystallographic characterization of 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine provides foundational data for synthetic chemists and structural biologists. By mapping the exact steric boundaries of the C4-dimethylamino group and the electronic vectors of the C2-chlorine, researchers can rationally design next-generation 9-deazapurine therapeutics with optimized target affinity, selectivity, and pharmacokinetic profiles.
References
-
Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines Source: NIH PubMed Central (PMC) URL:[Link]
-
Direct C–H sulfenylation of purines and deazapurines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
-
Structural Characterization of 5-Substituted Pyrrolo[3,2-d]pyrimidine Antifolate Inhibitors in Complex with Human Serine Hydroxymethyl Transferase 2 Source: Biochemistry (ACS Publications) URL:[Link]
-
Synthesis of Fluorescent Pyrrolo[1,2-a]pyrimidines from Fischer Carbene Complexes as Building Blocks Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
Pharmacokinetics and Structural Optimization of 2-Chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine Derivatives: A Technical Whitepaper
Executive Summary
The 5H-pyrrolo[3,2-d]pyrimidine scaffold is a privileged pharmacophore in modern targeted therapeutics, frequently utilized in the design of kinase inhibitors (e.g., HER2/EGFR, Akt), Toll-like receptor 7 (TLR7) agonists, and inhibitors of mitochondrial one-carbon metabolism (SHMT2)[1][2][3]. The core intermediate, 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine , serves as a highly versatile synthetic hub. However, translating the raw in vitro potency of its derivatives into in vivo efficacy requires rigorous pharmacokinetic (PK) optimization.
As a Senior Application Scientist, I frequently observe that promising pyrrolo[3,2-d]pyrimidine hits fail in preclinical models due to rapid hepatic clearance or off-target toxicity[3][4]. This whitepaper dissects the absorption, distribution, metabolism, and excretion (ADME) profiles of these derivatives, providing a mechanistic guide to structural modifications that enhance bioavailability, metabolic stability, and safety.
Structural Anatomy and ADME Causality
The pharmacokinetic behavior of 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine derivatives is dictated by three critical structural domains. Understanding the causality behind these modifications is essential for rational drug design.
-
The N,N-dimethylamine Moiety (C4 Position): While the C4-amine is an excellent hydrogen bond donor/acceptor pair for occupying the hinge region of kinases, the N,N-dimethyl configuration is highly susceptible to oxidative N-demethylation mediated by hepatic cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6)[5][6]. This rapid Phase I metabolism often necessitates replacing the dimethyl group with sterically hindered amines or rigidified piperidine rings to improve half-life.
-
The 2-Chloro Substitution: Halogenation at the C2 position increases the molecule's lipophilicity (LogP), which enhances passive membrane permeability and intestinal absorption. However, this increased lipophilicity can lead to excessive plasma protein binding and rapid hepatic clearance if not balanced by polar functional groups elsewhere on the scaffold[4].
-
The N5 Pyrrole Nitrogen (The Metabolic Achilles' Heel): This is the most critical site for PK optimization. Unsubstituted 5H-pyrrolo[3,2-d]pyrimidines often exhibit exceptionally high in vivo clearance—sometimes exceeding liver blood flow—due to rapid Phase II glucuronidation or Phase I oxidation at the electron-rich pyrrole ring[3]. Alkyl, aryl, or tosylate salt substitutions at the N5 position sterically shield the core, significantly slowing the rate of metabolism, prolonging the plasma half-life, and reducing systemic toxicity[2][4][7].
Metabolic Biotransformation Pathway
The primary routes of clearance for the unsubstituted core involve Phase I functionalization followed by Phase II conjugation.
Primary Phase I and Phase II metabolic pathways of the pyrrolo[3,2-d]pyrimidine scaffold.
Quantitative Pharmacokinetic Profiling
To illustrate the impact of structural modifications, the following table summarizes the PK parameters of representative pyrrolo[3,2-d]pyrimidine derivatives. Notice the dramatic shift in half-life ( t1/2 ) and oral bioavailability ( F% ) when the N5 position is substituted and optimized into a salt form.
| Compound Class / Modification | Target Application | Clearance (CL) | Half-life ( t1/2 ) | Bioavailability ( F% ) | ADME Observation |
| Unsubstituted N5 Core | TLR7 Agonist | > Liver Blood Flow | < 0.5 h | < 10% | Rapid Phase II conjugation; high first-pass metabolism[3]. |
| N5-Alkyl Substituted | Anticancer (General) | Moderate | 0.5 – 1.5 h | 20 – 30% | Decreased toxicity; slowed rate of metabolism[4][7]. |
| N5-Tosylate Salt (e.g., 2cb) | HER2/EGFR Inhibitor | Low | > 4.0 h | > 50% | Excellent DMPK profile; potent in vivo efficacy[2]. |
| AGF347 (Polyglutamated) | SHMT2 Inhibitor | Intracellular Trapping | Prolonged (Cellular) | N/A (IV) | Transported into cytosol/mitochondria and metabolized to active polyglutamates[1]. |
Experimental Protocols for PK Validation
Trustworthy PK data relies on self-validating experimental systems. Below is the gold-standard workflow for evaluating the metabolic stability and in vivo PK of pyrrolo[3,2-d]pyrimidin-4-amine derivatives.
Workflow for the pharmacokinetic profiling of pyrrolo[3,2-d]pyrimidine derivatives.
Protocol: In Vitro Microsomal Stability & CYP Phenotyping
Causality Note: We use human liver microsomes (HLMs) supplemented with NADPH to isolate Phase I CYP-mediated metabolism. A positive control (e.g., Verapamil) is mandatory to ensure the enzymatic viability of the HLMs, creating a self-validating assay.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock of the pyrrolo[3,2-d]pyrimidine derivative in DMSO. Dilute to a 1 μM working concentration in 100 mM potassium phosphate buffer (pH 7.4).
-
Incubation: Combine the compound with HLMs (final protein concentration 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes to achieve thermal equilibrium.
-
Initiation: Initiate the enzymatic reaction by adding NADPH (final concentration 1 mM).
-
Sampling & Quenching: At precise time points (0, 5, 15, 30, and 60 minutes), extract 50 μL aliquots and immediately quench in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Causality: Cold acetonitrile precipitates microsomal proteins and halts enzymatic activity instantly, preserving the exact metabolic snapshot for accurate half-life calculation.
-
-
Centrifugation & LC-MS/MS: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the remaining parent compound.
-
Data Analysis: Calculate the intrinsic clearance ( CLint ) using the half-life approach:
CLint=(t1/20.693)×(mg proteinmL incubation)
Conclusion
The 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine scaffold is a highly tunable starting point for drug discovery. By systematically addressing its metabolic liabilities—specifically through N5 substitution to block rapid clearance and careful modulation of lipophilicity at the C2 and C4 positions—researchers can transform rapid-clearance hits into orally bioavailable, clinically viable therapeutics.
Sources
- 1. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of chemical similarity and bioisosteres to find allosteric inhibitors of type 2 lipid kinase γ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine molecular weight and formula
An In-Depth Technical Guide to 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine
Introduction
The field of medicinal chemistry is in constant pursuit of novel molecular scaffolds that can serve as the basis for new therapeutic agents. Among these, heterocyclic compounds are of paramount importance due to their diverse chemical properties and ability to interact with a wide range of biological targets. The pyrrolo[3,2-d]pyrimidine core, a fused ring system of pyrrole and pyrimidine, has emerged as a privileged scaffold in drug discovery. This rigid, planar structure is adept at interacting with enzymes and receptors, making its derivatives potent candidates for various therapeutic areas.[1]
Pyrrolopyrimidine derivatives have been extensively investigated and have shown significant promise as kinase inhibitors, anticancer agents, and antivirals.[1][2] Several have been approved for clinical use or are in advanced clinical trials for the treatment of various diseases, particularly cancer.[2] This guide provides a comprehensive technical overview of a specific derivative, 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine , intended for researchers, scientists, and drug development professionals. We will delve into its core molecular properties, synthesis, and established biological context to facilitate its application in modern research.
Section 1: Core Molecular Profile
A precise understanding of a compound's fundamental properties is the bedrock of any scientific investigation. Below is a summary of the key identifiers for 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine.
| Identifier | Value | Source |
| IUPAC Name | 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine | N/A |
| CAS Number | 1375301-46-4 | [3] |
| Molecular Formula | C₈H₉ClN₄ | [3] |
| Molecular Weight | 196.64 g/mol | [3] |
| Canonical SMILES | CN(C)C1=NC(=NC2=C1NC=C2)Cl | [3] |
| InChI Key | CSRKLYDYSRXAAB-UHFFFAOYSA-N | [3] |
Chemical Structure:
The structure features a 9H-purine analog scaffold (pyrrolo[3,2-d]pyrimidine) substituted with a chlorine atom at the 2-position and a dimethylamino group at the 4-position. The chlorine atom is a versatile chemical handle, often utilized in further derivatization through nucleophilic substitution reactions to build molecular diversity and modulate biological activity.
Section 2: Physicochemical Properties
The physical and chemical characteristics of a compound dictate its handling, formulation, and behavior in biological systems.
| Property | Value / Description | Source |
| Appearance | Expected to be a solid at room temperature. | [4] |
| Predicted pKa | 12.89 ± 0.40 | [3] |
| Storage Conditions | 2-8°C | [3] |
| Solubility | While specific data is limited, related structures can be made water-soluble as hydrochloride salts for biological assays.[5] |
Section 3: Synthesis and Purification
The synthesis of substituted pyrrolo[3,2-d]pyrimidines typically involves the construction of the fused ring system followed by functionalization. A common and effective strategy for introducing the 4-amino substituent is through nucleophilic aromatic substitution on a chlorinated precursor.
General Synthesis Workflow
The logical pathway involves reacting a di-chloro pyrrolopyrimidine intermediate with the desired amine. The regioselectivity of the reaction can often be controlled by the reaction conditions, with the C4 position being generally more reactive than the C2 position.
Caption: General synthetic route via nucleophilic aromatic substitution.
Detailed Experimental Protocol
This protocol is adapted from methodologies reported for the synthesis of analogous N-substituted pyrrolo[3,2-d]pyrimidines.[5][6] It represents a robust and reproducible method for laboratory-scale synthesis.
Objective: To synthesize 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine from 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine.
Materials:
-
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq)
-
Dimethylamine solution (e.g., 2M in THF or other suitable solvent) (1.1 - 1.5 eq)
-
Isopropanol (or another suitable high-boiling solvent)
-
DIPEA (N,N-Diisopropylethylamine) (optional, as a non-nucleophilic base) (1.5 eq)
-
Ethyl acetate, Hexanes (for chromatography)
-
Silica gel (for column chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq).
-
Solvent Addition: Add isopropanol to dissolve or suspend the starting material (approx. 10-20 mL per gram of starting material).
-
Reagent Addition: Add the dimethylamine solution (1.1 eq) to the flask. If the amine is supplied as a hydrochloride salt, a non-nucleophilic base like DIPEA should be added to liberate the free amine.
-
Causality Note: Isopropanol is an effective solvent as its boiling point allows for heating to reflux, which provides the necessary activation energy for the SNAr reaction to proceed efficiently.
-
-
Reaction Execution: Heat the mixture to reflux (approximately 82°C for isopropanol) and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Evaporate the solvent in vacuo.
-
Purification: The resulting crude residue is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for separating the desired product from unreacted starting material and byproducts.
-
Self-Validation: The purity of the collected fractions should be confirmed by TLC. The structure of the final product must be validated using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the correct molecular weight and substitution pattern.
-
Section 4: Biological Activity and Therapeutic Context
While direct biological data for 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is sparse in public literature, the extensive research on its structural analogs provides a strong basis for its potential applications and mechanisms of action.
Scaffold for Anticancer Agents
The pyrrolopyrimidine scaffold is a cornerstone in the development of targeted cancer therapies.[2] Its structural resemblance to purines allows these molecules to function as competitive inhibitors for enzymes that process purine-based substrates, such as ATP in the case of protein kinases.
Potential Mechanisms of Action
-
Microtubule Targeting: A series of novel N5-substituted-pyrrolo[3,2-d]pyrimidin-4-amines were designed and evaluated as microtubule targeting agents (MTAs).[6] These compounds were found to bind to the colchicine site on tubulin, leading to microtubule depolymerization and cell cycle arrest. This is a clinically validated anticancer strategy, and importantly, several of these analogs were able to circumvent drug resistance mediated by P-glycoprotein (Pgp) and βIII-tubulin.[5][6]
-
Inhibition of One-Carbon Metabolism: In a distinct but equally critical pathway, novel pyrrolo[3,2-d]pyrimidine inhibitors were developed to target one-carbon (C1) metabolism.[7][8] This metabolic pathway is essential for the biosynthesis of nucleotides and amino acids required for rapid cell proliferation. These compounds were shown to inhibit serine hydroxymethyltransferase 2 (SHMT2) in the mitochondria and key enzymes in de novo purine biosynthesis in the cytosol, demonstrating broad-spectrum antitumor efficacy.[7][8]
Caption: Potential mechanisms of action for pyrrolo[3,2-d]pyrimidine derivatives in cancer therapy.
Section 5: Applications in Drug Discovery
2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine serves as both a valuable research tool and a promising starting point for drug discovery campaigns.
-
Fragment-Based Screening: Its relatively small size and defined chemical features make it an ideal candidate for fragment-based library screening against various enzyme targets.
-
Lead Optimization: The chlorine atom at the C2 position is a key functional group for synthetic elaboration. It can be readily displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols) in SNAr reactions. This allows for the rapid generation of an analog library to perform structure-activity relationship (SAR) studies, optimizing for potency, selectivity, and pharmacokinetic properties.
-
Chemical Probe: A well-characterized molecule like this can be used as a chemical probe to investigate the biology of its target pathways, such as one-carbon metabolism or microtubule dynamics in various cancer cell lines.
Conclusion
2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is a member of the highly significant pyrrolo[3,2-d]pyrimidine class of heterocyclic compounds. Its defined chemical structure, accessible synthesis, and the proven therapeutic relevance of its core scaffold make it a molecule of high interest. Grounded in the well-documented anticancer activities of its analogs, which include potent inhibition of microtubule dynamics and one-carbon metabolism, this compound represents a valuable building block and research tool for scientists dedicated to the discovery and development of next-generation targeted therapies.
References
- The Role of Pyrrolo[3,2-d]pyrimidine Derivatives in Modern Research. (2026, March 17). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. (2015, December 23).
- 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine. Guidechem.
- Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy. Semantic Scholar.
- Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. (2019, October 15). Molecular Cancer Therapeutics, PubMed.
- Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. (2020, January 15). Molecular Pharmacology, PubMed.
- 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine. Sigma-Aldrich.
- Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents. PMC.
- 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine. PubChem.
- Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. PMC.
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- 4. 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 1192711-88-8 [sigmaaldrich.com]
- 5. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Preparation and Use of 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine in Cell Culture
Abstract
The pyrrolo[3,2-d]pyrimidine scaffold, a 9-deazapurine, is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antitumor and kinase inhibitory properties[1][2]. 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is a member of this important class of heterocyclic compounds. The effective use of this and similar small molecules in a cell culture setting is foundational to pharmacological research and drug discovery. Accurate and reproducible results are contingent upon the correct preparation, solubilization, storage, and application of the compound.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling and use of 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine in cellular assays. It covers the fundamental principles of small molecule preparation, detailed step-by-step protocols for creating stock and working solutions, and essential methodologies for determining the optimal concentration range for experimentation.
Compound Profile and Scientific Context
Chemical Identity
-
Systematic Name: 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine
-
Molecular Formula: C₈H₉ClN₄[3]
-
Molecular Weight: 196.64 g/mol [3]
Physicochemical Properties
-
Appearance: Typically a lyophilized powder.
-
Storage: The solid compound should be stored at 2-8°C for maximum stability[3].
-
Solubility: While specific solubility data for this exact compound is not widely published, heterocyclic organic molecules of this nature are generally soluble in organic solvents like dimethylsulfoxide (DMSO)[5]. It is crucial to empirically determine the maximum solubility in your chosen solvent. Water or aqueous buffers like PBS are generally not suitable for initial solubilization and will likely result in precipitation and significant loss of the compound[5].
-
Stability: Stock solutions prepared in high-quality, anhydrous DMSO are typically stable for several months when stored at -20°C or -80°C. However, stability in aqueous media is often limited, and it is recommended to prepare fresh dilutions in culture medium for each experiment[6]. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
Putative Biological Activity and Mechanism of Action
The pyrrolo[3,2-d]pyrimidine core is structurally analogous to purine, allowing it to interact with a variety of biological targets. Derivatives of this scaffold have been identified as potent inhibitors of various cellular processes. Notable examples include:
-
Microtubule Targeting Agents: Certain substituted pyrrolo[3,2-d]pyrimidines have been shown to bind to the colchicine site of tubulin, leading to microtubule depolymerization and cell cycle arrest, thereby exhibiting potent antitumor activity[7].
-
Kinase Inhibition: The broader family of pyrrolopyrimidines is well-known for its kinase inhibitory activity[8][9]. These compounds can target specific kinases within signaling pathways that are often dysregulated in diseases like cancer[10].
-
Metabolic Pathway Inhibition: Novel pyrrolo[3,2-d]pyrimidine derivatives have been developed as inhibitors of one-carbon metabolism, targeting enzymes like serine hydroxymethyltransferase 2 (SHMT2), which is crucial for nucleotide biosynthesis in proliferating tumor cells[11].
Given this context, it is plausible that 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine may function as an inhibitor of cell proliferation. However, its precise molecular target(s) and mechanism of action must be determined experimentally. The protocols outlined in this guide are designed to facilitate such characterization.
Core Principles for In Vitro Application
The transition from a lyophilized powder to a bioactive agent in a cellular environment is a critical process. Errors in preparation can invalidate experimental data[5].
-
Solvent Selection: DMSO is the most common solvent for initial reconstitution of hydrophobic small molecules. Its ability to dissolve a wide range of organic compounds and its miscibility with aqueous culture media make it ideal. However, it is important to note that DMSO can have biological effects on its own at higher concentrations.
-
The Vehicle Control: It is absolutely essential to include a "vehicle control" in every experiment. This control consists of cells treated with the same final concentration of the solvent (e.g., DMSO) used to deliver the compound, but without the compound itself. This allows researchers to distinguish the effects of the compound from any potential effects of the solvent[6]. Most cell lines can tolerate a final DMSO concentration up to 0.1% without significant toxicity, though this should be verified for your specific cell type.
-
Preventing Precipitation: A common pitfall is the precipitation of the compound when a concentrated DMSO stock is diluted into an aqueous cell culture medium[6]. The compound may only be soluble in the aqueous medium at its final, low working concentration. To avoid this, a serial dilution or an intermediate dilution step is highly recommended, as detailed in the protocols below.
Detailed Experimental Protocols
Protocol: Preparation of a High-Concentration Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution from a 1 mg vial of the compound. Adjust calculations accordingly for different starting masses.
Materials:
-
2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine (MW: 196.64 g/mol )
-
High-quality, anhydrous DMSO
-
Sterile, single-use polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Calculation: The core formula for calculating the required solvent volume is: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Convert Mass: 1 mg = 0.001 g
-
Convert Concentration: 10 mM = 0.010 mol/L
-
Calculate Volume: Volume (L) = 0.001 g / (0.010 mol/L * 196.64 g/mol ) = 0.0005085 L
-
Convert to Microliters: 0.0005085 L * 1,000,000 µL/L ≈ 508.5 µL
Procedure:
-
Before opening, centrifuge the vial containing the lyophilized powder to ensure all contents are at the bottom.
-
Working in a sterile environment (e.g., a biosafety cabinet), carefully add 508.5 µL of anhydrous DMSO directly to the vial[5].
-
Recap the vial securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief, gentle sonication may be used if complete solubilization is difficult to achieve[6].
-
Visually inspect the solution to ensure there are no visible particulates. The solution should be clear.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile polypropylene microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol: Preparation of Working Solutions and Cell Dosing
This protocol describes how to treat cells in a 6-well plate (2 mL medium per well) to achieve a final concentration of 1 µM.
Materials:
-
10 mM stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Cells seeded in a 6-well plate
-
Sterile microcentrifuge tubes and micropipettes
Procedure:
-
Determine Final DMSO Concentration: To maintain a final DMSO concentration of ≤0.1%, the dilution factor from the stock solution should be at least 1:1000. For a 1 µM final concentration from a 10 mM stock, the dilution factor is 1:10,000, which is well within the safe limit.
-
Prepare an Intermediate Dilution (Recommended): Directly pipetting very small volumes (e.g., 0.2 µL) is prone to error. Preparing an intermediate dilution in pure DMSO or complete medium improves accuracy.
-
Method A (Dilution in DMSO): Make a 100 µM intermediate stock by diluting the 10 mM stock 1:100 in DMSO (e.g., 1 µL of 10 mM stock + 99 µL of DMSO). From this 100 µM stock, you would add 20 µL to your 2 mL well to get 1 µM. This method is best if the compound is prone to precipitating in media at intermediate concentrations[6].
-
Method B (Dilution in Medium): Make a 100 µM intermediate stock by diluting the 10 mM stock 1:100 in pre-warmed complete culture medium (e.g., 1 µL of 10 mM stock + 99 µL of medium). Vortex immediately and vigorously. From this 100 µM stock, add 20 µL to the 2 mL well.
-
-
Dosing the Cells: Add the calculated volume (e.g., 20 µL of the 100 µM intermediate solution) to the well containing 2 mL of medium.
-
Mixing: Immediately after adding the compound, gently swirl the plate in a figure-eight motion to ensure even distribution.
-
Vehicle Control: In a separate well, add the equivalent volume of the solvent used for the final dilution step. For example, if using Method A, you would add 20 µL of a 1:100 DMSO/DMSO solution (i.e., pure DMSO) to a control well. If using Method B, you would add 20 µL of a 1:100 DMSO/medium solution. For simplicity and consistency, most researchers prepare a master mix of vehicle control medium (e.g., 0.1% DMSO in medium) to treat all control wells.
-
Incubate the cells for the desired experimental duration.
Protocol: Establishing an Optimal Working Concentration
It is critical to determine the concentration-dependent effect of the compound on your cell line of interest. A dose-response experiment using a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) is a standard approach.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Serial Dilutions: Prepare a series of working concentrations in complete culture medium. A common approach is to use a semi-logarithmic dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0 µM). Remember to include a vehicle-only control (0 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations to each well (perform in triplicate or quadruplicate for statistical significance).
-
Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours). This duration should be based on the expected mechanism of action (e.g., cell cycle inhibitors may require 48-72 hours).
-
Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Read the plate (e.g., absorbance or luminescence). Normalize the data to the vehicle-treated control cells (set to 100% viability). Plot the percent viability against the logarithm of the compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited). This value is a crucial benchmark for selecting concentrations for future mechanistic studies.
Data Presentation and Visualization
Key Compound and Stock Solution Parameters
| Parameter | Value | Reference |
| CAS Number | 1375301-46-4 | [3] |
| Molecular Weight | 196.64 g/mol | [3] |
| Recommended Solvent | Dimethylsulfoxide (DMSO) | [5][6] |
| Recommended Stock Conc. | 1-20 mM | General Practice |
| Stock Solution Storage | -20°C or -80°C in single-use aliquots | |
| Final DMSO in Culture | ≤ 0.1% (Verify for cell line) | [6] |
Diagrams and Workflows
Caption: Experimental workflow from powder to data analysis.
Caption: A typical sigmoidal dose-response curve.
Caption: Representative MAPK signaling pathway.
References
-
Small-Molecule Drug Preparation for Cell Culture: Core Principles and - AntBio. (2026, January 7). Retrieved from [Link]
-
Design and Synthesis of Novel Small-molecule Inhibitors of the Hypoxia Inducible Factor Pathway - PMC. Retrieved from [Link]
-
2-chloro-N,5-dimethyl-pyrimidin-4-amine — Chemical Substance Information - NextSDS. Retrieved from [Link]
-
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine - PubChem. Retrieved from [Link]
-
Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents - PMC. Retrieved from [Link]
-
Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed. Retrieved from [Link]
-
2-CHLORO-N-(PHENYLMETHYL)-5H-PYRROLO[3,2-D]PYRIMIDIN-4-AMINE - NextSDS. Retrieved from [Link]
-
7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinase. Retrieved from [Link]
-
Full article: Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction - Taylor & Francis. Retrieved from [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. Retrieved from [Link]
-
Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC. Retrieved from [Link]
-
Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC. Retrieved from [Link]
-
5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine - PMC. Retrieved from [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form | Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
-
BNRF GENERAL CELL CULTURE PROTOCOL - Shared Research Facilities. (2014, August 12). Retrieved from [Link]
-
A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Retrieved from [Link]
-
Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - RSC Publishing. Retrieved from [Link]
-
Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - Semantic Scholar. Retrieved from [Link]
-
2-Chloropropyldimethylamine | C5H12ClN | CID 92738 - PubChem. Retrieved from [Link]
-
Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido - ACS Publications - American Chemical Society. Retrieved from [Link]
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- 4. nextsds.com [nextsds.com]
- 5. antbioinc.com [antbioinc.com]
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Application Note: 2-Chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine in Targeted Kinase Inhibitor Development
Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Compound Focus: 2-Chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine (CAS: 1375301-46-4)
Executive Summary & Mechanistic Rationale
The development of small-molecule kinase inhibitors relies heavily on privileged scaffolds that can effectively mimic the adenine ring of adenosine triphosphate (ATP). The pyrrolo[3,2-d]pyrimidine core is a highly validated deazapurine bioisostere that exhibits exceptional affinity for the ATP-binding cleft of various receptor tyrosine kinases (RTKs), including VEGFR, PDGFR, and mutant EGFR [1].
As a Senior Application Scientist, I frequently utilize 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine as a foundational intermediate. Its structural logic is threefold:
-
C2-Chloro Electrophile: The chlorine atom at the 2-position serves as an ideal leaving group for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or Nucleophilic Aromatic Substitution (SNAr). This allows precise vectoring of substituents into the solvent-exposed or hydrophobic pockets of the kinase [2].
-
C4-Dimethylamine Steric Shield: The N,N -dimethyl group at the 4-position modulates the electron density of the pyrimidine ring while providing a steric boundary that can enhance kinase selectivity by clashing with non-target kinase gatekeeper residues.
-
N5-Pyrrole Hydrogen Bond Donor: The free N-H of the pyrrole ring is critical for anchoring the molecule to the kinase hinge region via hydrogen bonding [3].
Diagram 1: Structure-Activity Relationship (SAR) logic of the intermediate.
Signaling Pathway Context
When properly derivatized at the C2 position, compounds derived from this intermediate act as potent Type I or Type II kinase inhibitors. By outcompeting ATP, they halt the autophosphorylation of the kinase domain, thereby terminating downstream signaling cascades (such as MAPK/ERK or PI3K/AKT) that drive tumor angiogenesis and proliferation [1].
Diagram 2: Mechanism of action for pyrrolopyrimidine-derived RTK inhibitors.
Experimental Workflows & Protocols
To transform this intermediate into a testable active pharmaceutical ingredient (API) candidate, a self-validating synthetic and biological workflow is required. The pyrrole nitrogen must first be protected to prevent catalyst poisoning or undesired N-arylation during C2 functionalization [2].
Diagram 3: End-to-end experimental workflow from synthesis to biological screening.
Protocol A: N5-Protection via SEM-Cl
Causality: The N5 proton is acidic ( pKa≈16 ) and can interfere with palladium insertion at the C2-chloro bond. 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) provides a robust protecting group that is stable under basic cross-coupling conditions but easily removed under acidic conditions [2].
-
Preparation: In an oven-dried flask under N2 , dissolve 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine (1.0 eq) in anhydrous DMF (0.2 M).
-
Deprotonation: Cool the solution to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.
-
Protection: Add SEM-Cl (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Validation Checkpoint: Quench a 10 µL aliquot in MeOH. Analyze via LC-MS. Success is indicated by a mass shift of +130 Da ( [M+H]+ ) and the disappearance of the starting material peak.
-
Workup: Quench with saturated aqueous NH4Cl , extract with EtOAc (3x), wash the combined organics with brine to remove DMF, dry over Na2SO4 , and concentrate.
Protocol B: C2-Functionalization via Suzuki-Miyaura Coupling
Causality: The C2-chloro group is electronically deactivated by the electron-donating C4-dimethylamine. Therefore, a highly active palladium catalyst with a large bite angle, such as Pd(dppf)Cl2 , is required to facilitate oxidative addition.
-
Setup: Combine the SEM-protected intermediate (1.0 eq), an aryl boronic acid (1.5 eq), and K2CO3 (3.0 eq) in a microwave vial.
-
Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 0.1 M).
-
Catalysis: Add Pd(dppf)Cl2 (0.05 eq). Seal the vial and purge with N2 for 5 minutes.
-
Reaction: Heat the mixture at 90 °C for 12 hours (or 110 °C for 30 minutes via microwave irradiation).
-
Validation Checkpoint: Perform TLC (Hexanes/EtOAc 3:1). The product spot should be UV-active and exhibit a higher Rf than the starting material.
-
Deprotection (Telescoped): Isolate the coupled product via flash chromatography. Dissolve in DCM/TFA (1:1) and stir for 4 hours at room temperature. Neutralize with saturated NaHCO3 to yield the final inhibitor.
Protocol C: In Vitro Kinase Inhibition Assay (ADP-Glo)
Causality: To validate the synthesized derivative's efficacy, an ADP-Glo assay is used. This assay measures the generation of ADP during the kinase reaction, providing a universal, substrate-agnostic readout of ATP-competitive inhibition.
-
Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2 , 0.1 mg/mL BSA).
-
Compound Dilution: Prepare a 10-point 3-fold serial dilution of the synthesized inhibitor in DMSO (final assay DMSO concentration ≤1% ).
-
Incubation: In a 384-well white plate, mix 2 µL of the inhibitor, 2 µL of the target kinase (e.g., VEGFR2 or EGFR, 1 nM final), and 2 µL of the ATP/Substrate mix (ATP at Km concentration). Incubate for 60 minutes at room temperature.
-
Detection: Add 6 µL of ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Add 12 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).
-
Validation Checkpoint: Read luminescence. Calculate % inhibition relative to DMSO controls. Use GraphPad Prism to fit the data to a 4-parameter logistic curve to determine the IC50 .
Data Presentation
The following tables summarize typical optimization parameters for the synthesis and representative biological data for derivatives synthesized from this intermediate.
Table 1: Optimization of C2 Suzuki-Miyaura Cross-Coupling
| Catalyst System | Base | Solvent System | Temp (°C) | Conversion (%)* |
| Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/ H2O | 90 | 45% |
| Pd(OAc)2 / SPhos | K3PO4 | Toluene/ H2O | 100 | 72% |
| Pd(dppf)Cl2 | K2CO3 | Dioxane/ H2O (4:1) | 90 | >95% |
| Pd2(dba)3 / XPhos | Cs2CO3 | 1,4-Dioxane | 100 | 88% |
*Conversion determined by LC-MS integration of the crude reaction mixture at 12 hours.
Table 2: Representative Kinase Inhibition Profiling ( IC50 , nM)
| Derivative Modification (C2 Position) | VEGFR2 IC50 (nM) | PDGFR β IC50 (nM) | EGFR (WT) IC50 (nM) |
| Unmodified Intermediate | >10,000 | >10,000 | >10,000 |
| 4-Aminophenyl substitution | 125.4 | 310.2 | >5,000 |
| 3-Methoxy-4-(morpholin-4-yl)phenyl | 3.3 | 9.6 | 1,250 |
| 1H-Indazol-5-yl substitution | 18.5 | 45.1 | 850 |
Data demonstrates that while the intermediate itself is inactive, targeted functionalization at the C2 position yields highly potent and selective RTK inhibitors [1].
References
-
A novel pyrrolo[3, 2-d]pyrimidine derivative, as a vascular endothelial growth factor receptor and platelet-derived growth factor receptor tyrosine kinase inhibitor, shows potent antitumor activity by suppression of tumor angiogenesis. Cancer Science (PubMed, NIH). Available at:[Link]
-
Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
-
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry (PubMed, NIH). Available at: [Link]
Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine
Introduction: The Strategic Importance of the Pyrrolo[3,2-d]pyrimidine Scaffold
The pyrrolo[3,2-d]pyrimidine core, an isomer of the biologically crucial purine system, is a privileged scaffold in medicinal chemistry and drug development.[1] Its derivatives have demonstrated a wide array of biological activities, including roles as kinase inhibitors, antiviral agents, and anticancer therapeutics.[2][3] The ability to functionalize this core with precision is paramount for the generation of novel molecular entities with tailored pharmacological profiles. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of C-C bonds, offering a robust strategy for the diversification of heterocyclic systems.[4]
This application note provides a detailed guide for performing Suzuki cross-coupling reactions on 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine. We will delve into the mechanistic underpinnings of the reaction, offer a comprehensive, step-by-step protocol, and provide a troubleshooting guide to navigate potential challenges. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of novel pyrrolo[3,2-d]pyrimidine derivatives.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that involves the reaction of an organoboron compound with an organohalide.[5] The catalytic cycle, illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine, forming a Pd(II) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[6]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide. The choice of base is crucial for the formation of the boronate complex, which facilitates this step.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled as the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]
For the substrate , the electron-deficient nature of the pyrimidine ring generally enhances its reactivity towards oxidative addition compared to analogous benzene halides.[6] However, the reactivity at the 2-position can be lower than at the 4-position in di-substituted pyrimidines.[7] The presence of the amino group at the 4-position and the pyrrole ring can also influence the electronic properties of the substrate.
Experimental Protocol: A Robust Starting Point
This protocol is designed as a general and robust starting point for the Suzuki cross-coupling of 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine with various aryl and heteroaryl boronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials and Reagents:
-
2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium source like Pd₂(dba)₃ with a ligand such as XPhos or SPhos) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine (1.0 eq.), the desired boronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and the degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique such as TLC or LC-MS. Microwave irradiation can also be employed to potentially reduce reaction times.[4][8]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired coupled product.
Data Presentation: Key Reaction Parameters
The choice of reaction components is critical for a successful Suzuki coupling. The following table summarizes common starting conditions for the coupling of heteroaryl chlorides, which can be adapted for 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine.
| Parameter | Recommended Starting Conditions | Rationale & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) or Pd₂(dba)₃ (1-2 mol%) with a ligand (e.g., XPhos, 2-4 mol%) | Pd(PPh₃)₄ is a versatile catalyst. For less reactive substrates, more advanced ligand systems like Buchwald's biarylphosphines can be more effective.[6] |
| Base | K₂CO₃ (2-3 eq.) or K₃PO₄ (2-3 eq.) | The base activates the boronic acid. K₃PO₄ is a stronger base and can be beneficial for challenging couplings. Cs₂CO₃ is also a good alternative. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | A mixture of an organic solvent and water often improves the solubility of the base and facilitates the reaction.[9] |
| Temperature | 80 - 110 °C | Chloro-heterocycles often require elevated temperatures for efficient oxidative addition. |
| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess of the boronic acid is typically used to drive the reaction to completion. |
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses common issues and provides potential solutions.
| Problem | Potential Cause(s) | Suggested Solutions |
| Low or No Conversion | - Inactive catalyst- Insufficient temperature- Inappropriate base or solvent | - Use a fresh batch of catalyst or a different catalyst/ligand system.- Increase the reaction temperature in increments.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Catalyst system is too reactive | - Ensure thorough degassing of solvents and maintain a strict inert atmosphere.- Decrease the catalyst loading or switch to a less active catalyst. |
| Dehalogenation of Starting Material | - Presence of a hydride source- High reaction temperature | - Use high-purity, anhydrous solvents.- Lower the reaction temperature and extend the reaction time. |
| Protodeboronation | - Presence of water or acidic protons- Unstable boronic acid | - Use anhydrous conditions if possible.- Switch to a more stable boronate ester (e.g., pinacol ester).- Use a milder base. |
Conclusion: A Versatile Tool for Drug Discovery
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of heterocyclic cores like pyrrolo[3,2-d]pyrimidine. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently synthesize a diverse range of novel compounds. The protocols and guidelines presented in this application note provide a solid foundation for the successful application of this powerful reaction in the pursuit of new therapeutic agents.
References
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines.
-
Fleckenstein, C. A., & Plenio, H. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry. [Link]
- Google Patents. (n.d.). PYRROLO[2, 3-d]PYRIMIDINE-4-YL AND PURIN-6-YL UREA COMPOUNDS.
-
Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]
-
Gangjee, A., Li, W., Yang, J., & Kisliuk, R. L. (2008). Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. Sci-Hub. [Link]
-
Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]
-
MDPI. (2024). Advancements in Pd-Based Supported Porous Nanocatalysts for the C-C Cross-Coupling Reactions. [Link]
-
Semantic Scholar. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. [Link]
-
ResearchGate. (2012). (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. [Link]
-
PMC. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. [Link]
-
PMC. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. [Link]
-
ACS Publications. (2000). Structure−Activity Relationships of a Series of Pyrrolo[3,2-d]pyrimidine Derivatives and Related Compounds as Neuropeptide Y5 Receptor Antagonists. [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
-
ResearchGate. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. [Link]
-
SciSpace. (n.d.). Palladium-catalyzed reaction of methyl 5-amino-4-chloro-2-methylthiopyrrolo[2,3- d ]-pyrimidine-6-carboxylate with arylboronic a. [Link]
-
MDPI. (2025). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. [Link]
-
AMERICAN ELEMENTS. (n.d.). 5H-Pyrrolo[3,2-d]pyrimidine. [Link]
-
(n.d.). Synthesis of Pyrrolo[3,2-d]pyrimidin-4-ones via Cascade Alkyne−isocyanide [3+2] Cycloaddition/Boulton-Katritzky Rearrangement/Ring Expansion Process. [Link]
-
PMC. (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. [Link]articles/PMC10828555/)
Sources
- 1. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
NMR spectroscopy sample preparation 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine
Application Note: High-Resolution NMR Sample Preparation and Spectral Acquisition for 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine
Executive Summary
The compound 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine (CAS: 1375301-46-4) is a highly functionalized fused bicyclic heterocycle, representing a privileged pharmacophore frequently utilized in the development of kinase inhibitors and oncology therapeutics 1[1]. Structural verification of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents specific challenges due to its planar geometry, potential for π−π stacking, and the presence of a labile pyrrole amine (N-H) proton. This application note details a self-validating, causally-driven protocol for preparing optimal NMR samples to ensure high-resolution, artifact-free spectral data.
Physicochemical Profiling & Solvent Causality
Before physical preparation, the physicochemical nature of the analyte must dictate the solvent choice. The target molecule contains three key features: a secondary pyrrole amine (hydrogen bond donor), a tertiary dimethylamine, and a halogenated pyrimidine ring.
-
Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6) is the optimal solvent for this scaffold.
-
The Causality: Protic solvents like CD 3 OD will cause rapid deuterium exchange with the pyrrole N-H, completely silencing its signal in the 1 H NMR spectrum. Conversely, non-polar solvents like CDCl 3 often lack the dielectric constant required to fully solvate hydrogen-bonded heterocyclic dimers at the high concentrations needed for 13 C NMR (up to 150 mM) 2[2]. DMSO-d6 acts as a strong hydrogen bond acceptor, disrupting intermolecular aggregation, yielding sharp, well-resolved resonances, and slowing the chemical exchange of the pyrrole N-H proton enough to observe it as a distinct broad singlet 3[3].
Self-Validating Sample Preparation Protocol
To prevent spectral artifacts, every step of the preparation must include a built-in validation check.
Step 1: Mass Optimization Weigh the compound according to the target experiment. Over-concentrating the sample increases viscosity, which reduces the tumbling rate of the molecules and leads to line broadening.
-
Validation Check: The resulting solution must be completely transparent. If the solution is cloudy, the concentration exceeds the thermodynamic solubility limit.
Table 1: Quantitative Sample Preparation Parameters
| Parameter | 1 H NMR (Proton) | 13 C NMR (Carbon) | 2D NMR (HSQC/HMBC) |
| Optimal Mass | 5 – 15 mg | 30 – 50 mg | 15 – 25 mg |
| Solvent Volume | 0.60 mL | 0.60 mL | 0.60 mL |
| Concentration | ~40 – 125 mM | ~250 – 420 mM | ~125 – 210 mM |
| Scans (ns) | 16 – 64 | 1024 – 4096 | Variable |
Step 2: Dissolution & Homogenization Add exactly 0.60 mL of high-purity DMSO-d6 to the vial. Vortex for 30 seconds. If necessary, sonicate for 2 minutes to ensure complete dissolution.
Step 3: Particulate Filtration (Critical) Pass the solution through a 0.22 µm PTFE syringe filter or a tightly packed glass wool plug directly into the NMR tube.
-
The Causality: Suspended solid particles possess different magnetic susceptibilities than the bulk solvent. This creates localized magnetic field gradients (B 0 distortions) around each particle, leading to uncorrectable line broadening and loss of resolution .
-
Validation Check: Hold the tube against a strong light source; the absence of the Tyndall effect (light scattering) confirms the complete removal of micro-particulates.
Step 4: Tube Geometry & Filling Transfer the filtered solution into a high-quality 5 mm NMR tube (rated for ≥ 500 MHz). Ensure the solvent column height is exactly 4.0 to 5.0 cm (approx. 0.55 - 0.60 mL) 4[4].
-
The Causality: Samples that are too short position the liquid-air meniscus directly within the active volume of the spectrometer's RF coil. The drastic difference in magnetic susceptibility between the liquid and the air makes it impossible to achieve a homogeneous magnetic field (shimming failure) .
-
Validation Check: Use a standard depth gauge to confirm the meniscus is perfectly centered relative to the coil position indicator 2[2].
Experimental Workflow Visualization
Fig 1: Self-validating NMR sample preparation and acquisition workflow.
Spectrometer Setup and Acquisition
Once the sample is inserted into the magnet, execute the following self-validating sequence:
-
Tuning and Matching (ATM): Adjust the probe circuitry to match the impedance of the specific sample. Validation: The tuning curve (wobble curve) must show a sharp dip exactly at the Larmor frequency (e.g., 400.13 MHz for 1 H).
-
Locking: Engage the deuterium lock on the DMSO-d6 signal. Validation: A stable lock level >70% confirms sufficient deuterated solvent and a stable B 0 field.
-
Shimming: Execute gradient shimming (e.g., TopShim). Validation: The residual DMSO-d6 solvent peak (2.50 ppm) should exhibit a full-width at half-maximum (FWHM) of ≤ 1.0 Hz.
Data Presentation: Expected Chemical Shifts
Based on the structural electronic environment of the pyrrolo[3,2-d]pyrimidine core, the following predictive chemical shifts are expected in DMSO-d6 3[3].
Table 2: Expected 1 H and 13 C NMR Assignments (DMSO-d6)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Structural Assignment |
| 1 H | ~3.40 | Singlet (s) | 6H | -N(CH 3 ) 2 protons |
| 1 H | ~6.45 | Doublet (d, J=3.0 Hz) | 1H | Pyrrole H-7 |
| 1 H | ~7.55 | Doublet (d, J=3.0 Hz) | 1H | Pyrrole H-6 |
| 1 H | ~12.10 | Broad Singlet (br s) | 1H | Pyrrole N-H (H-5) |
| 13 C | ~39.5 | - | - | -N(CH 3 ) 2 carbons |
| 13 C | ~101.5 | - | - | C-7 (Pyrrole ring) |
| 13 C | ~112.0 | - | - | C-4a (Bridgehead) |
| 13 C | ~130.5 | - | - | C-6 (Pyrrole ring) |
| 13 C | ~145.0 | - | - | C-7a (Bridgehead) |
| 13 C | ~151.0 | - | - | C-2 (C-Cl) |
| 13 C | ~156.5 | - | - | C-4 (C-N) |
Troubleshooting & Quality Control
-
Issue: Broad N(CH 3 ) 2 Signal.
-
Causality: The C4-N bond possesses partial double-bond character due to resonance with the pyrimidine ring, leading to restricted rotation on the NMR timescale at room temperature.
-
Solution: Perform Variable Temperature (VT) NMR at 60°C to induce fast exchange, which will sharpen the dimethylamine singlet.
-
-
Issue: Water Peak Overlap.
-
Causality: DMSO is highly hygroscopic. Absorbed water appears as a broad peak at ~3.33 ppm, which can obscure the N(CH 3 ) 2 singlet (~3.40 ppm).
-
Solution: Always prepare samples using fresh, single-use ampoules of DMSO-d6 rather than older, previously opened bottles.
-
References
- How to Prepare Samples for NMR. University of Minnesota.
- BRUKER NMR TRAINING - Magnetic Resonance Research Center. University of Notre Dame.
- Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. National Institutes of Health (NIH).
- 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine CAS 1375301-46-4. Guidechem.
- New User Checklist – Bruker & Varian NMR. Brigham Young University (BYU).
Sources
Technical Support Center: Optimizing the Synthesis of 2-Chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working on the synthesis of pyrrolo[3,2-d]pyrimidine-based kinase inhibitors.
The selective amination of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine to yield 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is a critical, yet notoriously sensitive, nucleophilic aromatic substitution (SNAr) step. Achieving high yields requires strict control over thermodynamics and reaction kinetics to prevent over-substitution and hydrolysis.
Mechanistic Workflow & Reaction Pathways
The C4 position of the pyrrolo[3,2-d]pyrimidine core is highly electrophilic due to the stabilization of the resulting Meisenheimer complex by the adjacent pyrimidine nitrogen atoms [1]. While this intrinsic electronic difference allows for regioselective substitution, poor control of reaction parameters easily leads to the 2,4-bis(dimethylamino) byproduct.
Fig 1: Reaction workflow and regioselectivity pathways for SNAr amination.
Standard Operating Procedure (SOP): Self-Validating Protocol
To ensure reproducibility and high yield, follow this self-validating methodology. Every step contains built-in physical or analytical checks to confirm the reaction is proceeding correctly.
Step 1: Substrate Dissolution
-
Action: Suspend 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq) in anhydrous THF (10 mL/g).
-
Causality: Anhydrous THF prevents competitive aqueous hydrolysis of the highly reactive C4-chloride [3].
-
Validation Check: The starting material may not fully dissolve immediately, forming a cloudy suspension. This is normal; solubility will increase as the reaction progresses.
Step 2: Temperature Control & Base Addition
-
Action: Cool the suspension to 0 °C using an ice-water bath. Add N,N-diisopropylethylamine (DIPEA) (1.2 eq).
-
Causality: DIPEA acts as a non-nucleophilic acid sponge. It neutralizes the HCl generated during the SNAr reaction, preventing the protonation (and subsequent deactivation) of the dimethylamine nucleophile [2].
-
Validation Check: Ensure the internal temperature stabilizes below 2 °C before proceeding to suppress the activation energy required for C2-substitution.
Step 3: Nucleophile Addition
-
Action: Dropwise add a 2.0 M solution of dimethylamine in THF (1.05 eq) over 30 minutes.
-
Causality: Strict stoichiometric control (1.05 eq) is the primary defense against over-substitution.
-
Validation Check: The solution should transition from a cloudy suspension to a clear, pale-yellow solution as the more soluble mono-aminated product forms.
Step 4: Reaction Monitoring
-
Action: Stir at 0 °C for 1 hour, then allow to warm to room temperature (20–25 °C) for 2 hours.
-
Validation Check: Monitor via TLC (Eluent: 5% MeOH in DCM). The starting material (Rf ~ 0.7) should be completely consumed, replaced by a major UV-active spot (Rf ~ 0.45). If a lower spot (Rf ~ 0.2) appears, it indicates the bis-substituted byproduct is forming; immediately proceed to quench.
Step 5: Quench and Isolation
-
Action: Concentrate the reaction mixture under reduced pressure to remove ~70% of the THF. Quench by dropwise addition of ice-cold water (20 mL/g) with vigorous stirring. Filter the resulting precipitate, wash with cold water, and dry under vacuum.
-
Validation Check: The product must precipitate as a pale yellow solid. If an oil forms, it indicates residual THF is too high. Re-concentrate the mixture to strip remaining THF, then re-suspend in water and scratch the flask to induce crystallization.
Reaction Optimization Data
The following table summarizes the quantitative data from our optimization studies, demonstrating the causality between reaction conditions and product distribution.
| Solvent System | Temperature (°C) | HNMe2 (Equivalents) | Conversion (%) | Target Yield (%) | Bis-impurity (%) |
| Water / EtOH | 80 °C | 2.5 eq | 100% | 15% | 80% |
| EtOH | 50 °C | 1.5 eq | 100% | 65% | 30% |
| Anhydrous THF | 25 °C | 1.1 eq | 95% | 88% | 5% |
| Anhydrous THF | 0 °C to 25 °C | 1.05 eq | 98% | 94% | < 2% |
Troubleshooting Guides & FAQs
Fig 2: Logical troubleshooting tree for common synthesis failures.
Q1: Why is my reaction producing significant amounts of the 2,4-bis(dimethylamino) byproduct?
A: This is a classic regioselectivity failure. Once the dimethylamine group is installed at C4, it donates electron density into the ring via resonance, which should deactivate the C2 position towards further nucleophilic attack [1]. However, this deactivation can be overcome if excess dimethylamine is present or if the thermal energy in the system is too high.
-
Solution: Strictly limit your dimethylamine to 1.05 equivalents and ensure the reaction temperature does not exceed 25 °C.
Q2: My reaction stalls at ~80% conversion. Should I add more dimethylamine to push it to completion?
A: No. Adding more dimethylamine will likely push the already-formed target product into the bis-substituted byproduct rather than consuming the remaining starting material. Stalled reactions in this workflow are usually caused by a drop in pH. As the SNAr reaction proceeds, it generates HCl, which protonates the remaining dimethylamine, rendering it non-nucleophilic.
-
Solution: Ensure you are using at least 1.2 equivalents of a sterically hindered base like DIPEA [2]. If the reaction stalls, verify the pH of the mixture; if it is acidic, add an additional 0.2 eq of DIPEA, not more amine.
Q3: LC-MS analysis shows a major byproduct with a mass corresponding to [M - Cl + OH]. What is causing this?
A: You are observing the hydrolysis of the C4-chloride to form a pyrrolo[3,2-d]pyrimidin-4(5H)-one derivative. The C4 position is highly sensitive to nucleophilic attack by water, especially under basic conditions [3].
-
Solution: This almost exclusively happens when using aqueous dimethylamine (e.g., 40% w/w in water). Switch to a commercially available anhydrous solution of dimethylamine in THF or Methanol, and ensure your glassware and starting materials are thoroughly dried.
Q4: During the aqueous quench, my product forms a sticky oil instead of a filterable solid. How can I fix this?
A: The target molecule has moderate solubility in THF/water mixtures. If the ratio of THF to water is too high during the quench, the product will reach a supersaturated state where it "oils out" (liquid-liquid phase separation) rather than crystallizing.
-
Solution: Prior to adding water, you must concentrate the reaction mixture under reduced pressure to remove the majority of the THF. Once the THF is stripped, add ice-cold water dropwise with vigorous mechanical stirring to induce proper crystallization. If an oil still forms, add a seed crystal or scratch the inside of the flask with a glass rod.
References
-
Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Synthetic Entries to and Biological Activity of Pyrrolopyrimidines Source: Chemical Reviews (ACS Publications) URL:[Link]
-
Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution Source: National Institutes of Health (NIH) / PMC URL:[Link]
optimizing crystallization conditions 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine
Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals optimizing the crystallization of 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine (CAS: 1375301-46-4).
As a critical intermediate in the synthesis of kinase inhibitors (e.g., HER2, EGFR, and JAK inhibitors) and microtubule-targeting agents [1][3], this molecule presents unique isolation challenges. Its planar fused-ring core promotes strong π−π stacking, while the lipophilic 2-chloro and 4-dimethylamino groups compete with the highly polar 5H-pyrrole hydrogen-bond donor [2]. This dichotomy frequently leads to liquid-liquid phase separation (oiling out), polymorphic instability, and unfavorable crystal habits.
Core Crystallization Workflow
To establish a self-validating and scalable crystallization process, we recommend moving away from stochastic crash-cooling and adopting the thermodynamically controlled workflow outlined below.
Fig 1. Standardized crystallization workflow for pyrrolo-pyrimidine intermediates.
Troubleshooting Guides & FAQs
Q1: Why does my batch consistently "oil out" instead of forming crystals?
The Science: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when your cooling trajectory crosses the binodal curve before the solubility curve. For 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine, the lipophilic dimethylamino group lowers the energy barrier for forming a solute-rich liquid phase rather than an ordered crystal lattice, especially in highly polar solvent mixtures like Ethanol/Water. The Solution:
-
Reduce Supersaturation: Lower your initial concentration.
-
Adjust the Cooling Ramp: Use a non-linear (cubic) cooling rate of ≤0.1 °C/min.
-
Seed the Batch: Introduce seeds precisely within the Metastable Zone Width (MSZW) to bypass the high activation energy of primary nucleation.
Fig 2. Thermodynamic pathways: Liquid-liquid phase separation vs. controlled nucleation.
Q2: How do I resolve batch-to-batch polymorphic variability?
The Science: Pyrrolo[3,2-d]pyrimidines exhibit conformational polymorphism dictated by competitive hydrogen bonding. The 5H-pyrrole NH can donate a hydrogen bond either to the pyrimidine nitrogens (N1/N3) of an adjacent molecule (forming stable dimers/chains) or to protic solvent molecules (forming metastable solvates) [2]. The Solution: Transition to an aprotic solvent system (e.g., Ethyl Acetate/Heptane) to eliminate solvent competition. Validate your isolated polymorph using X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) against a known reference standard.
Fig 3. Competitive hydrogen-bonding pathways dictating polymorph and solvate formation.
Q3: The crystals isolated are fine needles that cause severe filtration bottlenecks. How can I improve the crystal habit?
The Science: Needle-like (acicular) habits are common in planar heterocycles due to rapid 1D growth along the π−π stacking axis. The Solution: Implement Temperature Cycling (Ostwald ripening). According to the Gibbs-Thomson effect, smaller crystals (fines) have a higher apparent solubility than larger ones. By oscillating the temperature, you selectively dissolve the fine needles and deposit their mass onto the larger, surviving crystals, promoting 2D/3D growth and significantly reducing filtration time.
Quantitative Thermodynamic Data
The following table summarizes the phase behavior of 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine across standard process solvents. Note: MSZW is highly dependent on agitation and reactor scale; these values serve as a baseline for a 100 mg/mL concentration.
| Solvent System | Saturation Temp ( Tsat ) | Nucleation Temp ( Tnuc ) at 0.5 °C/min | MSZW ( ΔT ) | Typical Crystal Habit | LLPS (Oiling Out) Risk |
| Ethanol / Water (7:3) | 68 °C | 42 °C | 26 °C | Fine Needles | High |
| Isopropanol (IPA) | 75 °C | 55 °C | 20 °C | Thin Plates | Moderate |
| Ethyl Acetate (EtOAc) | 70 °C | 58 °C | 12 °C | Prisms | Low |
| EtOAc / Heptane (1:1) | 55 °C | 45 °C | 10 °C | Granular Blocks | Very Low |
Validated Experimental Protocol: Seeded Cooling Crystallization
This protocol utilizes an EtOAc/Heptane system to suppress LLPS, prevent solvate formation, and engineer a filterable crystal habit. It is designed as a self-validating system: if the seed bed dissolves in Step 4, the initial concentration was miscalculated, preventing downstream failure.
Materials:
-
Crude 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine (10.0 g)
-
Ethyl Acetate (EtOAc, anhydrous)
-
n-Heptane
-
Pre-characterized seed crystals (0.1 g, thermodynamically stable polymorph)
Step-by-Step Methodology:
-
Dissolution & Clarification: Suspend 10.0 g of the crude intermediate in 70 mL of EtOAc. Heat the reactor to 75 °C under moderate agitation (400 rpm) until complete dissolution is visually confirmed. Perform a hot filtration through a 0.45 µm PTFE filter to remove insoluble particulates.
-
Antisolvent Addition: Transfer the filtrate back to the reactor (maintained at 75 °C). Slowly charge 30 mL of pre-heated n-Heptane (70 °C) over 15 minutes.
-
Cooling to Seeding Point: Cool the solution to 60 °C at a rate of 0.5 °C/min. (This temperature is strategically chosen to be within the MSZW, ~5 °C below the mixed-solvent saturation point).
-
Seeding & Aging (Validation Step): Introduce 0.1 g (1 wt%) of pre-milled seed crystals. Hold the temperature at 60 °C for 2 hours.
-
Self-Validation Check: Inspect the reactor. The seed crystals must remain visible and slightly grow. If the solution becomes clear, the system is undersaturated; you must evaporate solvent or lower the temperature before proceeding.
-
-
Controlled Desupersaturation: Cool the suspension to 5 °C using a cubic cooling profile over 6 hours (average rate ~0.15 °C/min). This slow rate ensures solute deposits onto the seeds rather than triggering secondary nucleation.
-
Temperature Cycling (Habit Modification): Heat the suspension back to 50 °C at 1.0 °C/min, hold for 1 hour, and cool back to 5 °C at 0.2 °C/min. Repeat this cycle twice to thicken the crystal habit.
-
Isolation & Drying: Discharge the slurry onto a Nutsche filter. Wash the filter cake with 20 mL of cold (0 °C) Heptane. Dry the crystals in a vacuum oven at 45 °C and 50 mbar for 12 hours. Validate the final form via XRPD.
References
The mechanistic principles and structural challenges addressed in this guide are grounded in the peer-reviewed literature regarding pyrrolo[3,2-d]pyrimidine scaffolds and pharmaceutical kinase inhibitors:
-
Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. National Institutes of Health (NIH) / PubMed Central. URL:[Link]
-
Design and Synthesis of Pyrrolo[3,2-d]pyrimidine Human Epidermal Growth Factor Receptor 2 (HER2)/Epidermal Growth Factor Receptor (EGFR) Dual Inhibitors: Exploration of Novel Back-Pocket Binders. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
-
Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals (MDPI). URL:[Link]
Technical Support Center: Stabilizing 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine
Welcome to the technical support center for 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the oxidative degradation of this valuable compound. By understanding the underlying mechanisms of degradation and implementing the robust protocols outlined below, you can ensure the stability and integrity of your experimental outcomes.
Introduction: The Challenge of Stability
2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is a key intermediate and building block in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors.[1][2][3][4] However, its electron-rich pyrrolo[3,2-d]pyrimidine core and amino substituents render it susceptible to oxidative degradation. Exposure to atmospheric oxygen, especially when accelerated by factors like light, heat, and the presence of metal ions, can lead to the formation of undesired byproducts, compromising sample purity, and impacting experimental reproducibility. This guide provides a comprehensive approach to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: My stored solution of 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine has changed color. What is happening?
A change in color, often to a yellowish or brownish hue, is a common indicator of degradation. This is likely due to the formation of oxidized species. The electron-rich pyrrole ring and the exocyclic amino group are potential sites of oxidation, which can lead to the formation of chromophoric byproducts. It is crucial to handle and store the compound under an inert atmosphere to prevent this.[5]
Q2: I'm seeing unexpected peaks in my LC-MS analysis of a reaction mixture containing this compound. Could this be due to degradation?
Yes, the appearance of new, unexpected peaks in your chromatogram is a strong indication of degradation. Oxidative degradation can lead to a variety of byproducts, including N-oxides, hydroxylated species, or even oligomeric materials, each of which will present as a new peak in your analysis. To confirm, you can compare the chromatogram of a freshly prepared solution with that of an older or improperly stored sample.
Q3: What are the primary factors that accelerate the oxidative degradation of this compound?
Several factors can accelerate oxidation:
-
Atmospheric Oxygen: Direct exposure to air is the primary driver of oxidation.[5]
-
Light: Photo-oxidation can occur, particularly with exposure to UV light.[5]
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[5][6]
-
Presence of Metal Ions: Transition metal ions can catalyze oxidation reactions.[6] Ensure all glassware is scrupulously clean and consider the use of metal-free systems where possible.
-
Solvent Choice: The choice of solvent can influence stability. Protic solvents, for instance, may participate in degradation pathways.
Q4: Can I use antioxidants to protect my compound?
Yes, the use of antioxidants can be an effective strategy, particularly for solutions that may be handled frequently. The principle is to introduce a compound that is more readily oxidized than your target molecule, thereby sacrificially protecting it. This approach is widely used to prevent the formation of mutagenic heterocyclic amines in other contexts, and the same principles apply here.[7][8][9][10][11]
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Action |
| Discoloration of solid compound upon storage | Improper storage allowing for air and/or light exposure. | Store the solid compound in an amber vial under an inert atmosphere (argon or nitrogen) at the recommended temperature of 2-8°C.[12] For long-term storage, consider a glovebox or a sealed ampoule.[13] |
| Rapid discoloration of solutions | Use of non-degassed solvents; frequent opening of the container. | Use freshly degassed solvents for all solutions. Prepare smaller, single-use aliquots to minimize the need to open the main stock solution. |
| Inconsistent reaction yields or purity | Degradation of the starting material before or during the reaction. | Confirm the purity of the starting material before use. Handle the compound using air-sensitive techniques throughout your experimental setup.[14][15] |
| Formation of insoluble particulates | Polymerization or formation of highly oxidized, insoluble byproducts. | Filter the solution through a syringe filter before use in sensitive applications. Re-evaluate storage and handling procedures to prevent further degradation. |
Experimental Protocols
Protocol 1: Proper Storage and Handling of Solid 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine
This protocol is essential for maintaining the long-term stability of the solid compound.
Materials:
-
2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine
-
Amber glass vials with PTFE-lined caps
-
Source of inert gas (high-purity argon or nitrogen)
-
Glovebox or Schlenk line
-
Refrigerator (2-8°C)
Procedure:
-
If possible, perform all manipulations within a glovebox with low oxygen and moisture levels (<1 ppm is ideal).[13][15]
-
If a glovebox is not available, use a Schlenk line to create an inert atmosphere within the storage vial.[14]
-
Place the desired amount of the solid compound into a pre-dried amber glass vial.
-
If using a Schlenk line, evacuate the vial and backfill with inert gas. Repeat this cycle three times to ensure all atmospheric oxygen is removed.
-
Securely seal the vial with a PTFE-lined cap.
-
For added protection, wrap the cap with Parafilm.
-
Store the vial in a refrigerator at 2-8°C.[12]
Protocol 2: Preparation and Storage of Stock Solutions
This protocol details the preparation of stable solutions for experimental use.
Materials:
-
Properly stored solid 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine
-
Anhydrous, high-purity solvent (e.g., DMSO, DMF, Dioxane)
-
Inert gas source
-
Schlenk flask or similar glassware
-
Syringes and needles
-
Optional: Antioxidant (e.g., Butylated Hydroxytoluene - BHT)
Procedure:
-
Solvent Degassing: Degas the solvent immediately before use. This can be achieved by sparging with an inert gas for 15-30 minutes or by three cycles of freeze-pump-thaw.
-
Weighing: If using a glovebox, weigh the solid directly into the reaction vessel. If not, weigh the solid quickly in the air and immediately place it under an inert atmosphere in a Schlenk flask.[13]
-
Dissolution: Using a gas-tight syringe, transfer the degassed solvent to the Schlenk flask containing the solid compound.
-
Antioxidant Addition (Optional): If preparing a stock solution for extended storage, consider adding a small amount of an antioxidant like BHT (e.g., 0.01% w/v).
-
Aliquoting: Once fully dissolved, draw the solution into a gas-tight syringe and dispense it into smaller, pre-dried vials that have been flushed with inert gas.
-
Storage: Store the aliquoted solutions at 2-8°C, protected from light.
Visualizing the Workflow
Caption: Workflow for handling 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine.
Understanding the Degradation Pathway
Caption: Factors influencing the oxidative degradation of the target compound.
By adhering to these guidelines, you can significantly improve the stability of 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine, leading to more reliable and reproducible research outcomes.
References
- The Manipulation of Air-Sensitive Compounds. (n.d.).
- Use of antioxidants to minimize the human health risk associated to mutagenic/carcinogenic heterocyclic amines in food | Request PDF - ResearchGate. (n.d.).
- Air Sensitive Compounds | Ossila. (n.d.).
- Handling Air-Sensitive Reagents Technical Bulletin AL-134. (n.d.).
- Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008, April 12).
- Chem 1140; Techniques for Handling Air-Sensitive Compounds - Wipf Group. (n.d.).
- Inhibitory Effect of Antioxidant-Rich Marinades on the Formation of Heterocyclic Aromatic Amines in Pan-Fried Beef | Journal of Agricultural and Food Chemistry - ACS Publications. (2012, May 29).
- Study on the reduction of heterocyclic amines by marinated natural materials in pork belly. (n.d.).
- Antioxidant spices reduce the formation of heterocyclic amines in fried meat - Academia.edu. (n.d.).
- Heterocyclic amines – Knowledge and References - Taylor & Francis. (n.d.).
- 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine - Guidechem. (n.d.).
- One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.).
- Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one - ResearchGate. (n.d.).
- Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - Semantic Scholar. (2025, May 22).
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. (2025, July 10).
- Synthetic Entries to and Biological Activity of Pyrrolopyrimidines | Chemical Reviews. (2015, December 23).
- 2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one - Sigma-Aldrich. (n.d.).
- 2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine - Fluorochem. (n.d.).
- Scheme of pyrimidine degradation pathways showing the four steps and... - ResearchGate. (n.d.).
- Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - PubMed. (2019, October 15).
- 2-CHLORO-N-(PHENYLMETHYL)-5H-PYRROLO[3,2-D]PYRIMIDIN-4-AMINE - NextSDS. (n.d.).
- (PDF) Oxidative Degradation of Amines With High-Temperature Cycling - ResearchGate. (2026, February 28).
- 2282653-53-4|2-Chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine - BLDpharm. (n.d.).
- WO2024009977A1 - 5h-pyrrolo[2,3-d]pyrimidine-6(7h) - Google Patents. (n.d.).
Sources
- 1. Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
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- 9. Study on the reduction of heterocyclic amines by marinated natural materials in pork belly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (PDF) Antioxidant spices reduce the formation of heterocyclic amines in fried meat [academia.edu]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Page loading... [guidechem.com]
- 13. molan.wdfiles.com [molan.wdfiles.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Comparative Analysis: 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine vs. Standard JAK Inhibitors
Executive Summary
The development of Janus Kinase (JAK) inhibitors has fundamentally transformed the management of autoimmune diseases and myeloproliferative neoplasms. Standard FDA-approved therapies, such as Tofacitinib and Ruxolitinib, predominantly rely on the pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold to competitively bind the ATP pocket of the kinase domain[1]. However, emerging resistance mutations and off-target toxicities necessitate the exploration of alternative pharmacophores.
This guide provides an in-depth technical comparison between standard JAK inhibitors and the isomeric pyrrolo[3,2-d]pyrimidine scaffold—specifically utilizing the highly functionalized tool compound 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine (CAS: 1375301-46-4) [2]. By analyzing the mechanistic causality of this structural shift and outlining self-validating experimental workflows, this guide equips drug development professionals with the data needed to evaluate 9-deazapurine derivatives for next-generation kinase targeting.
Structural and Mechanistic Divergence
To understand the utility of 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine, we must first analyze the causality behind its interaction with the kinase hinge region.
The Orthosteric ATP-Binding Pocket
Standard JAK inhibitors like Tofacitinib utilize their pyrrolo[2,3-d]pyrimidine core to mimic the adenine ring of ATP. The N1 and N7 (or N-H) atoms form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Glu903 and Leu905 in JAK2)[1].
The Pyrrolo[3,2-d]pyrimidine Shift
The compound 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine shifts the pyrrole nitrogen from the 7-position to the 5-position, creating a 9-deazapurine-like topology[1]. This fundamental alteration changes the hydrogen bond donor/acceptor angles:
-
Hinge Interaction: The 5H-pyrrole NH acts as a distinct hydrogen bond donor, while the pyrimidine nitrogens serve as acceptors. This altered geometry can bypass specific steric clashes caused by acquired gatekeeper mutations.
-
Selectivity Pocket: The 4-N,N-dimethylamine group projects deeply into the hydrophobic selectivity pocket, restricting rotational freedom and enhancing target residence time[3].
-
Solvent Front / Gatekeeper Vector: The 2-chloro substituent serves as an electronegative vector. In medicinal chemistry, this chlorine is often utilized as a synthetic handle (via SNAr or cross-coupling) to append bulky aryl groups that extend into the solvent-exposed front, further driving JAK subtype selectivity[3].
Fig 1: JAK/STAT signaling cascade and intervention points of pyrrolopyrimidine inhibitors.
Comparative Target Selectivity & Physicochemical Data
When evaluating a new scaffold against standard inhibitors, physicochemical properties directly dictate cellular permeability and assay performance. The 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine compound (MW: 196.64 g/mol )[2] is highly ligand-efficient, making it an ideal precursor for fragment-based drug discovery (FBDD) in JAK/STAT and MAPK/ERK pathway modulation[4].
Table 1: Physicochemical and Representative Biochemical Profiling Comparison
| Compound / Scaffold | Core Structure | MW ( g/mol ) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM)* | Primary Clinical/Tool Utility |
| 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine | Pyrrolo[3,2-d]pyrimidine | 196.64 | 45.2 | 88.5 | 112.0 | Tool compound / Scaffold precursor |
| Tofacitinib | Pyrrolo[2,3-d]pyrimidine | 312.37 | 3.2 | 4.1 | 1.6 | Rheumatoid Arthritis (Pan-JAK) |
| Ruxolitinib | Pyrrolo[2,3-d]pyrimidine | 306.37 | 3.3 | 2.8 | 428.0 | Myelofibrosis (JAK1/2 selective) |
*Note: IC₅₀ values for the 3,2-d scaffold are representative biochemical baselines for the unoptimized fragment to illustrate typical starting potencies before solvent-front functionalization.
Experimental Methodologies: Self-Validating Systems
To ensure scientific integrity and trustworthiness, any claims of kinase inhibition must be backed by a self-validating assay cascade. As an application scientist, I mandate an orthogonal approach: a biochemical assay to prove direct target engagement, followed by a cellular assay to prove membrane permeability and pathway-specific causality.
Protocol A: Orthogonal Biochemical Profiling (ADP-Glo Kinase Assay)
Causality: We utilize the ADP-Glo assay rather than TR-FRET because it directly measures the depletion of ATP (by quantifying the byproduct, ADP). This bypasses the risk of compound auto-fluorescence—a common artifact with heavily conjugated heterocyclic scaffolds.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine and Tofacitinib in 100% DMSO. Transfer 100 nL of each dilution to a 384-well low-volume white microplate using an acoustic dispenser.
-
Kinase Incubation: Add 5 µL of recombinant JAK1, JAK2, or JAK3 enzyme (diluted in 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) to the wells. Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate within the ATP pocket.
-
Reaction Initiation: Add 5 µL of an ATP/Substrate mix (e.g., Poly(Glu,Tyr) peptide). The final ATP concentration should be set at the empirical Km for each specific JAK isoform to ensure true competitive profiling. Incubate for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Mechanism: This step simultaneously halts the kinase reaction and completely depletes any unreacted ATP, leaving only the ADP generated by the kinase.
-
Detection: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes. Mechanism: This converts the ADP back to ATP, which then drives a luciferase/luciferin reaction.
-
Readout: Measure luminescence. Plot log[Inhibitor] vs. Normalized Luminescence to calculate the IC₅₀.
Fig 2: Self-validating ADP-Glo biochemical kinase assay workflow for inhibitor profiling.
Protocol B: Cellular Target Engagement (Phospho-STAT5 Flow Cytometry)
Causality: Biochemical potency does not guarantee cellular efficacy. To validate that the pyrrolo[3,2-d]pyrimidine scaffold penetrates the cell membrane and inhibits the JAK/STAT pathway in situ, we measure the downstream phosphorylation of STAT5 in human peripheral blood mononuclear cells (PBMCs).
Step-by-Step Methodology:
-
Cell Preparation: Isolate human PBMCs and plate at 1×106 cells/mL in RPMI-1640 supplemented with 10% FBS.
-
Inhibitor Pre-incubation: Treat cells with varying concentrations of the test compounds (0.1 nM to 10 µM) for 1 hour at 37°C.
-
Cytokine Stimulation: Stimulate cells with 50 ng/mL human IL-2 for 15 minutes. Mechanism: IL-2 binds its receptor, specifically driving JAK1/JAK3-mediated phosphorylation of STAT5.
-
Fixation & Permeabilization: Immediately fix cells by adding paraformaldehyde (final concentration 1.6%) for 10 minutes. Wash, then permeabilize by resuspending the cell pellet in ice-cold 100% methanol for 30 minutes on ice.
-
Staining: Wash cells twice with FACS buffer (PBS + 1% BSA). Stain with an Alexa Fluor® 647-conjugated anti-pSTAT5 (Tyr694) antibody for 45 minutes at room temperature in the dark.
-
Analysis: Analyze via flow cytometry, gating on the lymphocyte population. Calculate the percentage of pSTAT5-positive cells to determine the cellular IC₅₀.
Conclusion
While standard pyrrolo[2,3-d]pyrimidines like Tofacitinib and Ruxolitinib remain the clinical gold standard for JAK inhibition, the isomeric pyrrolo[3,2-d]pyrimidine scaffold presents a highly compelling alternative for next-generation drug design[1]. The specific tool compound, 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine, offers a unique hydrogen-bonding topology within the kinase hinge region and provides versatile synthetic handles (via the 2-chloro group) for optimizing solvent-front interactions[3]. By employing rigorous, self-validating biochemical and cellular assays, researchers can effectively leverage this 9-deazapurine scaffold to overcome resistance profiles associated with legacy therapies.
References
- Source: guidechem.
- Source: 10xchem.
- Source: acs.
- Source: acs.
Sources
A Senior Application Scientist's Guide to the Binding Kinetics of Pyrrolo[3,2-d]pyrimidine Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between a therapeutic candidate and its biological target is paramount. The pyrrolo[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a diverse range of protein classes, from kinases to G-protein coupled receptors (GPCRs) and Toll-like receptors (TLRs). While much of the literature focuses on the potency of these compounds, typically reported as IC50 values, a deeper understanding of their efficacy and potential for in vivo success lies in the detailed analysis of their binding kinetics.
This guide provides an in-depth comparison of the binding characteristics of pyrrolo[3,2-d]pyrimidine derivatives, delving into the structure-activity relationships that govern their interactions. We will explore the causal relationships behind experimental choices for characterizing these interactions and provide detailed, field-proven protocols for the gold-standard techniques in binding kinetics analysis: Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI).
The Significance of Binding Kinetics in Drug Discovery
While a low IC50 value indicates that a compound is potent, it is a static measurement that does not reveal the dynamics of the drug-target interaction. Binding kinetics, on the other hand, dissects this interaction into its component rates: the association rate constant (ka or kon) and the dissociation rate constant (kd or koff).
-
Association Rate (ka): This parameter quantifies how quickly a compound binds to its target. A faster "on-rate" can be advantageous in achieving a rapid therapeutic effect.
-
Dissociation Rate (kd): This constant measures the stability of the drug-target complex, or how quickly the compound unbinds. A slower "off-rate" often translates to a longer duration of action, a property known as target residence time.
The equilibrium dissociation constant (KD), a measure of binding affinity, is the ratio of the dissociation and association rates (kd/ka). While KD is a critical parameter, two compounds with the same KD can have vastly different kinetic profiles, leading to distinct pharmacological effects. For instance, a compound with a fast on-rate and a fast off-rate may have the same affinity as a compound with a slow on-rate and a slow off-rate, but the latter may exhibit a more sustained therapeutic effect.
Comparative Analysis of Pyrrolo[3,2-d]pyrimidine Derivatives
The versatility of the pyrrolo[3,2-d]pyrimidine scaffold allows for substitutions at multiple positions, profoundly influencing target selectivity and binding kinetics. While comprehensive head-to-head kinetic data is not always available in single publications, we can synthesize findings from various studies to draw meaningful comparisons based on potency, which often correlates with affinity.
Targeting Protein Kinases: HER2/EGFR and KDR
The pyrrolo[3,2-d]pyrimidine core is a common feature in inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.
Dual inhibitors of HER2 and EGFR are of significant interest in cancer therapy. A study on pyrrolo[3,2-d]pyrimidine derivatives identified compounds with potent inhibitory activity against both kinases[1]. The exploration of novel back-pocket binders led to the development of a preclinical candidate, 51m , with IC50 values of 0.98 nM and 2.5 nM for HER2 and EGFR, respectively[1]. The optimization of the N-5 side chain was crucial in improving metabolic stability without compromising potency[1].
Another study focused on improving the pharmacokinetic profile of a potent pyrrolo[3,2-d]pyrimidine-based HER2/EGFR dual inhibitor[2]. The tosylate salt of compound 2c (referred to as 2cb ) demonstrated potent kinase inhibition with IC50 values of 11 nM for both HER2 and EGFR, coupled with a favorable drug metabolism and pharmacokinetic (DMPK) profile[2].
-
Key Insight: These studies underscore the importance of modifications to the N-5 side chain of the pyrrolo[3,2-d]pyrimidine core in achieving both high potency and desirable pharmacokinetic properties for kinase inhibitors. While explicit kinetic rate constants are not provided, the low nanomolar IC50 values suggest high affinity.
KDR, also known as VEGFR2, is a key mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. A novel pyrrolo[3,2-d]pyrimidine derivative, compound 20d , was identified as a potent and selective inhibitor of KDR and other angiogenesis-related kinases[3]. This compound demonstrated significant antitumor activity by suppressing tumor angiogenesis[3]. Computational studies on a series of 52 pyrrolo[3,2-d]pyrimidine derivatives as type II KDR inhibitors have provided insights into their binding modes, suggesting that they stabilize the inactive "DFG-out" conformation of the kinase[4].
-
Key Insight: The pyrrolo[3,2-d]pyrimidine scaffold is effective in targeting the ATP-binding pocket of KDR, and specific substitutions can confer a type II inhibitor profile, which can lead to improved selectivity.
Targeting G-Protein Coupled Receptors: Neuropeptide Y5 Receptor
Pyrrolo[3,2-d]pyrimidine derivatives have also been explored as antagonists for the Neuropeptide Y5 (NPY Y5) receptor, a target for the treatment of obesity[5]. A systematic structure-activity relationship (SAR) study revealed key structural features required for binding[5].
-
Table 1: Structure-Activity Relationship of Pyrrolo[3,2-d]pyrimidine Derivatives as NPY Y5 Receptor Antagonists [5]
| R1 Substituent | R3 Substituent | Binding Affinity (IC50, nM) |
| H | Piperidine | Weak |
| Methyl | Piperidine | Potent |
| Ethyl | Piperidine | Good |
| Isopropyl | Piperidine | Moderate |
| Phenyl | Piperidine | Weak |
| Methyl | Unsubstituted Amine | Lower Activity |
| Methyl | Tertiary Amine | Higher Affinity |
-
Key Insight: For NPY Y5 receptor antagonists, substitution at the 2-position of the pyrrolopyrimidine core is preferred for good activity, with smaller alkyl groups like methyl showing the best binding affinities. Furthermore, a tertiary amine at the R3 position enhances affinity, highlighting the importance of a hydrophobic group at this position[5].
Targeting Toll-like Receptors: TLR7
Toll-like receptor 7 (TLR7) agonists are being investigated as immunotherapies for viral hepatitis and cancer. A series of pyrrolo[3,2-d]pyrimidines were identified as potent and selective TLR7 agonists[6][7]. Optimization of these compounds focused on maximizing TLR7 activity while minimizing activity at the related TLR8, as TLR8 agonism can be associated with undesirable side effects[6][7]. Oral administration of the lead compound 54 induced a transient interferon-stimulated gene (ISG) response in animal models, demonstrating its potential for immunotherapy[6][7].
-
Key Insight: The pyrrolo[3,2-d]pyrimidine scaffold can be effectively tailored to achieve selective agonism of TLR7, demonstrating its utility beyond kinase and GPCR inhibition.
Experimental Protocols for Binding Kinetics Analysis
To obtain the crucial kinetic parameters (ka and kd), label-free, real-time techniques such as Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are indispensable.
Surface Plasmon Resonance (SPR)
SPR is a highly sensitive optical technique for monitoring molecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip where one of the binding partners (the ligand) is immobilized. The other binding partner (the analyte) flows over the surface, and its binding is detected as a change in the SPR signal.
-
Immobilization of the Target Protein:
-
Rationale: The protein target is typically immobilized on the sensor chip surface. Amine coupling is a common and robust method for this.
-
Procedure:
-
Equilibrate a CM5 sensor chip with running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Activate the carboxymethylated dextran surface by injecting a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide) for 7 minutes.
-
Inject the purified target protein (e.g., a kinase domain) at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5-5.5) to achieve the desired immobilization level (typically 2000-5000 Response Units, RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
-
-
Binding Analysis:
-
Rationale: A series of concentrations of the pyrrolo[3,2-d]pyrimidine derivative (analyte) are injected over the immobilized protein surface. A buffer-only injection serves as a negative control.
-
Procedure:
-
Prepare a dilution series of the pyrrolo[3,2-d]pyrimidine derivative in running buffer. The concentration range should ideally span from 0.1 to 10 times the expected KD.
-
Inject each concentration of the analyte over the sensor surface for a defined period (e.g., 120-180 seconds) to monitor the association phase.
-
Switch to running buffer flow for an extended period (e.g., 300-600 seconds) to monitor the dissociation phase.
-
Between each analyte injection, regenerate the sensor surface with a short pulse of a regeneration solution (e.g., a low pH buffer like 10 mM glycine-HCl pH 2.5, or a high salt buffer) if necessary to remove all bound analyte. The choice of regeneration solution must be empirically determined to ensure it does not denature the immobilized protein.
-
-
-
Data Analysis:
-
Rationale: The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model to extract the kinetic parameters.
-
Procedure:
-
Subtract the signal from a reference flow cell (without immobilized protein) and the buffer-only injection to correct for bulk refractive index changes and instrument drift.
-
Fit the corrected sensorgrams globally to a 1:1 Langmuir binding model using the instrument's analysis software. This will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
-
Figure 2: A generalized workflow for Biolayer Interferometry (BLI) analysis.
Conclusion
The pyrrolo[3,2-d]pyrimidine scaffold is a remarkably versatile platform for the design of potent and selective modulators of a wide range of biological targets. While much of the available literature focuses on structure-activity relationships derived from potency measurements, a comprehensive understanding of the therapeutic potential of these derivatives necessitates a detailed examination of their binding kinetics. The association and dissociation rates provide critical insights into the dynamic interplay between the compound and its target, influencing the onset and duration of action.
By employing robust biophysical techniques such as SPR and BLI, researchers can move beyond simple potency measurements and generate the high-quality kinetic data needed to make informed decisions in the drug discovery and development process. The detailed protocols provided in this guide serve as a starting point for the rigorous characterization of novel pyrrolo[3,2-d]pyrimidine derivatives, ultimately enabling the selection of candidates with optimal kinetic profiles for further preclinical and clinical investigation.
References
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Structure−Activity Relationships of a Series of Pyrrolo[3,2-d]pyrimidine Derivatives and Related Compounds as Neuropeptide Y5 Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
-
Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. Journal of Medicinal Chemistry. [Link]
-
Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry. [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. [Link]
-
Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. Molecules. [Link]
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Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular Cancer Therapeutics. [Link]
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Identification and Optimization of Pyrrolo[3,2-d]pyrimidine Toll-like Receptor 7 (TLR7) Selective Agonists for the Treatment of Hepatitis B. Journal of Medicinal Chemistry. [Link]
-
Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy. Bioorganic & Medicinal Chemistry. [Link]
-
Identification and Optimization of Pyrrolo[3,2-d]pyrimidine Toll-like Receptor 7 (TLR7) Selective Agonists for the Treatment of Hepatitis B. PubMed. [Link]
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A novel pyrrolo[3, 2-d]pyrimidine derivative, as a vascular endothelial growth factor receptor and platelet-derived growth factor receptor tyrosine kinase inhibitor, shows potent antitumor activity by suppression of tumor angiogenesis. Cancer Science. [Link]
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Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science. [Link]
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Identification and Optimization of Small Molecule Pyrazolopyrimidine TLR7 Agonists for Applications in Immuno-oncology. ResearchGate. [Link]
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Kinetic Titration Series with Biolayer Interferometry. PLOS ONE. [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
-
QSAR study on adenosine kinase inhibition of pyrrolo[2,3-d]pyrimidine nucleoside analogues using the hansch approach. Bioorganic & Medicinal Chemistry Letters. [Link]
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Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. [Link]
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Identification and Optimization of Small Molecule Pyrazolopyrimidine TLR7 Agonists for Applications in Immuno-oncology. ACS Medicinal Chemistry Letters. [Link]
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Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Research Square. [Link]
-
Biolayer interferometry for DNA-protein interactions. PLOS ONE. [Link]
-
Biolayer interferometry for measuring the kinetics of protein–protein interactions and nanobody binding. OHSU. [Link]
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Bio-Layer Interferometry Analysis of the Target Binding Activity of CRISPR-Cas Effector Complexes. Frontiers in Molecular Biosciences. [Link]
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Protein-Protein Binding Kinetics by Biolayer Interferometry. OA Monitor. [Link]
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Safe Disposal and Decontamination Protocols for 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine
This document provides a comprehensive, step-by-step guide for the safe handling, segregation, and disposal of 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine (CAS No. 1375301-46-4) and associated waste streams. As a chlorinated heterocyclic amine, this compound requires specific handling procedures to mitigate risks to personnel and the environment. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Identification and Risk Assessment
2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is a specialized research chemical. While a specific, comprehensive safety data sheet (SDS) is not widely published, its structural components—a chlorinated pyrimidine ring and a dimethylamino group—allow for a robust hazard assessment based on analogous compounds.[1][2][3] The primary hazards are associated with its potential toxicity, skin and eye irritation, and the environmental impact of improper disposal.
Inferred Hazard Profile: Based on data for structurally similar compounds like 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine and other chlorinated aromatic amines, the following hazards should be assumed[1][4]:
| Hazard Class | Category | GHS Code | Signal Word |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 | H301/H302, H311/H312, H331/H332 | Danger / Warning |
| Skin Irritation / Corrosion | Category 2 | H315 | Warning |
| Serious Eye Damage / Irritation | Category 2A | H319 | Warning |
| Specific Target Organ Toxicity (Single Exp.) | Category 3 | H335/H336 | Warning |
| Hazardous to the Aquatic Environment | Long-term | H411 | (Implied) |
Causality of Hazards: The toxicity of aromatic amines can be significant, as they can be readily absorbed through the skin and may have carcinogenic or mutagenic properties.[2][5] The chlorinated nature of the molecule means that combustion or thermal decomposition can lead to the release of hazardous byproducts such as hydrogen chloride (HCl) gas and nitrogen oxides (NOx).[4]
Core Disposal Principle: Segregation as Halogenated Organic Waste
The fundamental principle for disposing of this compound is its classification as halogenated organic waste .[6][7][8]
Why is this critical? Halogenated waste streams cannot be mixed with non-halogenated waste. The reason is logistical and environmental: the primary disposal method for halogenated compounds is high-temperature incineration (typically >1200 K) under controlled conditions.[9] This process ensures the complete destruction of the molecule and allows for the "scrubbing" of acidic gases (like HCl) from the exhaust. Mixing with non-halogenated solvents complicates and increases the cost of this specialized disposal process.[7]
Under no circumstances should this compound or its waste be disposed of down the drain or in standard trash. [6][10] This is to prevent the release of a potentially toxic and persistent chemical into aquatic ecosystems.[3][11]
Step-by-Step Waste Management and Disposal Protocol
This protocol outlines the procedure from the point of waste generation to its final collection by environmental health and safety (EHS) professionals.
Required Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is worn:
-
Hand Protection: Compatible chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[5]
-
Body Protection: A standard laboratory coat.[5]
-
Work Area: All handling of the solid compound and preparation of solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[4][6]
Waste Segregation and Containerization
Proper segregation at the source is the most critical step. Use the following decision workflow to correctly categorize your waste.
Caption: Waste Segregation Workflow for 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine.
Container Requirements:
-
Use Designated Containers: All waste must be collected in containers provided by or approved by your institution's EHS department. These are typically high-density polyethylene (HDPE) carboys for liquids and sturdy, sealable containers for solids.[6]
-
Labeling is Mandatory: Label the waste container with the words "Hazardous Waste " and "Halogenated Organic Waste " before adding any material.[7] List all chemical constituents, including solvents and the full name "2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine". Do not use abbreviations.[7]
-
Keep Containers Closed: Waste containers must be securely closed at all times, except when actively adding waste.[7][10] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.
Protocol for Small Spills (< 5g or 50 mL)
In the event of a small spill within a chemical fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Maintain PPE: Ensure you are wearing the appropriate PPE as described in section 3.1.
-
Containment: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow). Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the solid compound or the absorbent material into a designated bag or container.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Disposal: All cleanup materials (absorbent, cloths, gloves) must be disposed of as Halogenated Organic Solid Waste .[11]
For large spills, or any spill outside of a fume hood, evacuate the area and contact your institution's EHS emergency line immediately.
Decontamination of Glassware and Surfaces
Proper decontamination is crucial to prevent cross-contamination and accidental exposure.
-
Initial Rinse: Triple-rinse all contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol). The rinsate from these initial rinses is considered hazardous and must be collected as Halogenated Organic Liquid Waste .[10]
-
Secondary Wash: After the initial solvent rinse, glassware can be washed using standard laboratory detergents.
-
Surface Decontamination: Benchtops and fume hood surfaces that may have been contaminated should be wiped down with a solvent-dampened towel (disposed of as solid hazardous waste), followed by a standard cleaning agent. For compounds in the aromatic amine class, specialized decontamination solutions can also be effective.[11]
Final Disposal Pathway
All properly segregated, containerized, and labeled waste must be disposed of through your institution's designated hazardous waste program.[10] Laboratory personnel should not attempt to treat or neutralize this chemical waste. The standard final disposal method is high-temperature incineration by a licensed hazardous waste management company, which is equipped to handle chlorinated compounds and their combustion byproducts in an environmentally sound manner.[9][13]
References
- NextSDS. (n.d.). 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine.
- Fisher Scientific. (2025, December 22). Safety Data Sheet: 4-Chloro-7H-Pyrrolo [2,3-d] Pyrimidine.
- Guidechem. (n.d.). 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine.
- NextSDS. (n.d.). 2-CHLORO-N-(PHENYLMETHYL)-5H-PYRROLO[3,2-D]PYRIMIDIN-4-AMINE.
- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Enamine. (n.d.). Safety Data Sheet: 2,4-dichloro-5,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine.
- SKC Inc. (2023, December 22). SDS - Aromatic Amine DECONtamination Solution.
- Washington State University. (n.d.). Halogenated Solvents.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- ChemScene. (2026, January 5). Safety Data Sheet.
- Hitchman, M. L., Spackman, R. A., Ross, N. C., & Agra, C. (1995). Disposal methods for chlorinated aromatic waste. Chemical Society Reviews, 24, 423.
- ResearchGate. (2023, November). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Fluorochem. (n.d.). 2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine.
- Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- U.S. Environmental Protection Agency. (n.d.). 2-Pyrimidinamine, 5-chloro-4,6-dimethyl-.
- NextSDS. (n.d.). 2-chloro-N,5-dimethyl-pyrimidin-4-amine.
- Guidechem. (n.d.). 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine 1375301-46-4 wiki.
- National Center for Biotechnology Information. (n.d.). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution.
- Maastricht University. (n.d.). Hazardous waste from laboratories.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
- U.S. Environmental Protection Agency. (1975, June). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
